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  • Product: 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride
  • CAS: 2193058-83-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support research and development efforts involving this novel spirocyclic amine.

Introduction: The Significance of a Unique Structural Motif

6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a distinctive synthetic compound that merges two key structural features of significant interest in medicinal chemistry: the rigid, three-dimensional framework of an azaspiro[2.5]octane and the influential electronic properties of a trifluoromethyl group. The spirocyclic nature of the molecule provides a conformationally restricted scaffold, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of a trifluoromethyl group can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often improving metabolic stability, lipophilicity, and membrane permeability.[3][4]

This combination makes 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride a valuable building block for the synthesis of novel therapeutic agents. Azaspiro[x.y]alkanes have been successfully integrated into drug candidates for a range of therapeutic areas, where they have been shown to improve potency and reduce off-target effects.[1]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. Below is a summary of the known and predicted attributes of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride.

Structural and Molecular Data
PropertyValueSource
Chemical Name 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride-
CAS Number 2193058-83-0[5]
Molecular Formula C₈H₁₃ClF₃N[5]
Molecular Weight 215.65 g/mol [5]
InChI 1S/C8H12F3N.ClH/c9-8(10,11)6-1-2-7(3-4-7)12-5-6;/h6,12H,1-5H2;1H[5]
InChIKey JTEKVMOAENGHGY-UHFFFAOYSA-N[5]
SMILES FC(F)(F)C1CC2(C1)CCNC2.Cl-
Physical Form Solid[5]
Purity 95%[5]
Predicted Physicochemical Properties
PropertyPredicted ValueMethod/Rationale
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in polar solvents (e.g., water, methanol, ethanol)The hydrochloride salt form generally enhances aqueous solubility.
pKa Not availableThe azaspirocyclic amine is expected to be basic.

Synthesis and Structural Elucidation

The synthesis of novel chemical entities is a critical aspect of drug discovery and development. While a specific, published protocol for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is not currently available, a plausible synthetic route can be conceptualized based on established methodologies for related azaspirocycles and trifluoromethyl-containing compounds.

Conceptual Synthetic Pathway

The construction of the 4-azaspiro[2.5]octane core often involves a key cyclization step. A potential approach could involve the reaction of a suitably substituted cyclopropane derivative with a nitrogen-containing nucleophile, followed by functional group manipulations to introduce the trifluoromethyl group.

Diagram: Conceptual Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Trifluoromethylation cluster_3 Step 4: Final Product Formation A Cyclopropane Derivative C Intermediate 1 A->C Reaction B Nitrogen Source B->C D Azaspiro[2.5]octane Core C->D Intramolecular Cyclization E Trifluoromethylated Intermediate D->E Introduction of CF3 Group F 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride E->F Deprotection/Salt Formation

Caption: A generalized workflow for the synthesis of the target compound.

Proposed Experimental Protocol for Structural Characterization

The definitive identification and characterization of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride would rely on a combination of standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be expected to show characteristic signals for the protons on the cyclopropane and piperidine rings. The chemical shifts and coupling constants would provide information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the quaternary spiro carbon and the carbon of the trifluoromethyl group.

  • ¹⁹F NMR: A singlet would be expected for the trifluoromethyl group, and its chemical shift would be indicative of its electronic environment.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum would show characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching, and C-F stretching, confirming the presence of these functional groups.

Potential Applications in Drug Discovery

The unique structural attributes of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride position it as a promising scaffold for the development of novel therapeutics.

  • Central Nervous System (CNS) Disorders: The rigid conformation can lead to high selectivity for specific receptor subtypes in the brain. The trifluoromethyl group can enhance blood-brain barrier penetration.

  • Oncology: Spirocyclic systems have been explored in the design of enzyme inhibitors and protein-protein interaction modulators.

  • Metabolic Diseases: The metabolic stability conferred by the trifluoromethyl group is a desirable trait for drugs targeting chronic conditions.

The development of chiral versions of this scaffold could be particularly valuable, as stereoisomers often exhibit different pharmacological activities.[6]

Conclusion and Future Directions

6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a chemical entity with significant potential for the discovery of new medicines. Its synthesis and pharmacological evaluation are areas ripe for further investigation. Future research should focus on:

  • The development and optimization of a robust synthetic route.

  • A comprehensive characterization of its physicochemical properties.

  • Exploration of its biological activity in various disease models.

  • The synthesis and evaluation of chiral enantiomers.

This technical guide provides a foundational understanding of this intriguing molecule, intended to catalyze further research and innovation in the field of medicinal chemistry.

References

  • PubMed. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link]

  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]

  • ACS Publications. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

Sources

Exploratory

The Role of 6-(Trifluoromethyl)-4-azaspirooctane hydrochloride in Medicinal Chemistry: A Technical Guide to Scaffold Optimization

The Role of 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride in Medicinal Chemistry: A Technical Guide to Scaffold Optimization Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) an...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride in Medicinal Chemistry: A Technical Guide to Scaffold Optimization

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic replacement of metabolic liabilities. 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride (CAS No.: 2193058-83-0) has emerged as a premium, conformationally restricted building block[2]. By serving as a highly engineered bioisostere for piperidine and piperazine rings, this spirocyclic scaffold addresses three critical challenges in medicinal chemistry: high metabolic clearance, excessive basicity (leading to hERG toxicity), and poor three-dimensional (3D) target engagement[3],[4].

This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical causality, and practical laboratory workflows for integrating this advanced scaffold into lead optimization pipelines.

Structural Rationale & Physicochemical Causality

As a Senior Application Scientist, I often observe that lead compounds fail in late-stage preclinical development due to predictable liabilities associated with flat, flexible, or highly basic heterocycles. The 6-(trifluoromethyl)-4-azaspiro[1]octane core is specifically designed to engineer these liabilities out of a molecule.

The Spiro[1]octane Core: Conformational Rigidity and Steric Shielding

Piperidine is a ubiquitous motif in marketed drugs, but its flexible chair conformation and exposed α -carbons make it highly susceptible to cytochrome P450 (CYP)-mediated oxidation and N -dealkylation.

Replacing a standard piperidine with a spiro[1]octane core introduces a cyclopropane ring fused at the 2-position relative to the nitrogen. This achieves two crucial outcomes:

  • Steric Shielding: The immense steric bulk of the spiro-fused cyclopropane physically blocks the heme iron of CYP450 enzymes from accessing the nitrogen lone pair and adjacent α -protons, effectively shutting down primary metabolic pathways.

  • 3D Complexity: Small spirocyclic scaffolds possess high Fsp3​ character (fraction of sp3 hybridized carbons) and rigid ring systems, which render them highly effective bioisosteres[3]. This rigidity locks the molecule into an active conformation, reducing the entropic penalty upon target binding[4].

The Trifluoromethyl (-CF 3​ ) Effect: Electronic Modulation

The addition of a trifluoromethyl group at the 6-position of the spirocycle introduces profound electronic effects. The -CF 3​ group is intensely electron-withdrawing. Through σ -bond inductive effects, it pulls electron density away from the secondary amine.

  • pKa Reduction: Fluorinated groups in the vicinity of an amine significantly lower the basicity of the nitrogen atom[5]. Lowering the pKa from ~9.5 (standard piperidine) to a more neutral ~7.0–8.0 reduces the fraction of protonated amine at physiological pH. This directly mitigates off-target binding to the hERG potassium channel (a major cause of cardiotoxicity) and prevents phospholipidosis.

  • Lipophilicity and Permeability: The -CF 3​ moiety enhances overall lipophilicity (LogP) and facilitates membrane permeability, which is critical for oral bioavailability and blood-brain barrier (BBB) penetration[6].

SPR_Logic cluster_features Core 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Spiro Spirocyclopropyl Motif Core->Spiro CF3 Trifluoromethyl Group Core->CF3 Fsp3 High Fsp3 Character Core->Fsp3 Mech1 Steric Shielding of α-Carbon Spiro->Mech1 Mech2 Strong Inductive Electron Withdrawal CF3->Mech2 Mech3 Enhanced 3D Conformational Rigidity Fsp3->Mech3 Out1 Increased Metabolic Stability (CYP450 Resistance) Mech1->Out1 Out2 Lowered Amine pKa (Reduced hERG Liability) Mech2->Out2 Out3 Improved Aqueous Solubility & Target Specificity Mech3->Out3

Fig 1. Mechanistic pathway linking spirocyclic and CF3 features to pharmacokinetic outcomes.

Quantitative Property Shifts

To illustrate the causality of these structural modifications, the table below summarizes the expected physicochemical shifts when transitioning from a baseline piperidine to the highly engineered 6-(CF 3​ )-4-azaspiro[1]octane scaffold.

Scaffold Fragment3D Conformational RigidityEstimated Amine pKa α -Carbon Metabolic LiabilityLipophilicity (LogD at pH 7.4)
Piperidine Low (Flexible Chair)~9.5 - 10.5High (Easily oxidized)Baseline
4-Azaspiro[1]octane High (Spiro-locked)~8.5 - 9.5Low (Steric block)Moderate Increase
6-(CF 3​ )-4-azaspiro[1]octane Very High (Spiro + CF 3​ bulk)~6.5 - 7.5NegligibleHigh Increase

Application Workflows & Self-Validating Protocols

To successfully utilize 6-(trifluoromethyl)-4-azaspiro[1]octane hydrochloride in a drug discovery program, researchers must adapt their synthetic and analytical protocols. The presence of the -CF 3​ group decreases the nucleophilicity of the nitrogen[7], requiring optimized coupling conditions.

Protocol 1: Chemoselective N-Arylation via Nucleophilic Aromatic Substitution (S N​ Ar)

Causality Insight: Because the amine is supplied as a stable hydrochloride salt to enhance handling and solubility[7], a stoichiometric excess of a non-nucleophilic base is required to liberate the free amine in situ. Furthermore, the reduced nucleophilicity caused by the -CF 3​ inductive effect dictates the use of elevated temperatures and polar aprotic solvents to drive the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under inert N 2​ atmosphere, dissolve 1.0 equivalent of the target heteroaryl electrophile (e.g., a 2-chloropyrimidine derivative[8]) in anhydrous DMF (0.2 M).

  • Amine Addition: Add 1.5 equivalents of 6-(trifluoromethyl)-4-azaspiro[1]octane hydrochloride.

  • Base Activation: Slowly add 3.0 to 4.0 equivalents of N,N -Diisopropylethylamine (DIPEA). The excess base neutralizes the HCl salt and acts as the proton scavenger for the S N​ Ar reaction.

  • Thermal S N​ Ar: Seal the vial and heat the mixture to 90–100 °C for 12–18 hours. (Standard room-temperature conditions will likely result in incomplete conversion due to the deactivated amine).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO 3​ , and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: In Vitro Microsomal Stability Profiling (Self-Validating System)

Causality Insight: To empirically prove that the spirocyclopropyl and -CF 3​ modifications have successfully shielded the scaffold from CYP450 metabolism, a comparative microsomal stability assay must be performed against the unoptimized piperidine hit.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Note: NADPH is the mandatory electron donor for CYP450 enzymes; omitting it serves as a negative control to rule out non-CYP degradation.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Validation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). A successful bioisosteric replacement will show a t1/2​ of >60 minutes, validating the steric and electronic shielding hypothesis.

Case Study: GPCR Agonist Optimization

The utility of the 6-azaspiro[1]octane class was recently highlighted in the optimization of small molecule agonists for the human Glucagon-Like Peptide-1 (GLP-1) receptor, a major target for Type 2 diabetes and obesity[9].

In such high-throughput optimization campaigns, initial hits often contain flexible piperidine rings that suffer from poor metabolic stability. By executing a bioisosteric swap to a spiro[1]octane derivative, researchers can lock the molecule into the precise conformation required to engage the GPCR binding pocket. Subsequent structural validation using Cryogenic Electron Microscopy (Cryo-EM) allows for the rational tuning of substituents (like the -CF 3​ group) to maximize binding affinity[9].

Workflow HTS High-Throughput Screening Hit Flexible Piperidine Hit Identified HTS->Hit Bioisostere Spirocyclic Bioisosteric Swap Hit->Bioisostere SAR CF3 Tuning & SAR Optimization Bioisostere->SAR CryoEM Cryo-EM Structural Validation SAR->CryoEM CryoEM->SAR Rational Design Lead Optimized Clinical Candidate CryoEM->Lead

Fig 2. Iterative lead optimization workflow leveraging spirocyclic bioisosteres and Cryo-EM.

Conclusion

6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride is not merely a structural novelty; it is a rationally designed solution to fundamental pharmacokinetic bottlenecks. By combining the profound steric shielding of a spirocyclopropyl group with the electronic deactivation of a trifluoromethyl moiety, this building block allows medicinal chemists to systematically dial out metabolic liabilities and hERG toxicity while improving 3D target engagement. Proper handling of its unique reactivity profile ensures its successful integration into next-generation therapeutic pipelines.

References

  • [2] Title: 6-azaspiro[1]octane | Sigma-Aldrich Source: sigmaaldrich.com URL: 2

  • [5] Title: Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions... Source: nih.gov (PMC) URL:5

  • [8] Title: 6-[4-(trifluoromethyl)-2-pyrimidinyl]-6-azaspiro[1]octan-2-amine Source: guidechem.com URL: 8

  • [7] Title: 2,2-Difluoro-6-azaspiro[3.4]octane Source: benchchem.com URL: 7

  • [6] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: mdpi.com URL: 6

  • [3] Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: chinesechemsoc.org (CCS Chemistry) URL: 3

  • [9] Title: 6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor Source: nih.gov (PubMed) URL: 9

  • [4] Title: Tert-butyl 7-benzyl-4,7-diazaspiro[1]octane-4-carboxylate Source: benchchem.com URL: 4

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

Abstract The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and potential for drug-drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and potential for drug-drug interactions. This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride, a novel spirocyclic scaffold. We present detailed, field-proven protocols for two foundational assays: the Liver Microsomal Stability Assay and the Cryopreserved Hepatocyte Stability Assay. The document elucidates the scientific rationale behind each experimental step, methods for robust data analysis to calculate intrinsic clearance (CLint) and half-life (t½), and the implementation of self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and predictive preclinical assessment of metabolic fate.

The Strategic Imperative of Metabolic Stability Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail during clinical trials due to poor pharmacokinetic properties, with metabolic instability being a primary cause.[1][2] Early assessment of a compound's susceptibility to biotransformation allows development teams to rank-order candidates, build robust structure-activity relationships (SAR), and invest resources in molecules with a higher probability of success.[1][3]

The liver is the body's principal site of drug metabolism, driven largely by two superfamilies of enzymes: Phase I (functionalization) enzymes, primarily the Cytochrome P450 (CYP) family, and Phase II (conjugation) enzymes, such as UDP-glucuronosyltransferases (UGTs).[2][4] In vitro models using liver-derived components provide a cost-effective and high-throughput means to predict a compound's hepatic clearance in vivo.[3][5] This guide focuses on two such gold-standard models:

  • Liver Microsomes: Subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes like CYPs.[6][7][8] They are ideal for assessing a compound's vulnerability to oxidative metabolism.

  • Hepatocytes: Intact, primary liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as relevant transporters.[1][2][4] They offer a more complete and physiologically relevant picture of overall hepatic metabolism.[3]

The Subject Molecule: 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

The subject of this guide is a novel hydrochloride salt of a 4-azaspiro[2.5]octane derivative. Its key structural features include:

  • Spirocyclic Core: A rigid, three-dimensional scaffold that can confer favorable properties such as improved receptor binding and reduced off-target effects. However, the steric hindrance may influence enzyme access.

  • Trifluoromethyl (CF3) Group: An electron-withdrawing group commonly added to drug candidates to block metabolic oxidation at an adjacent position and improve properties like lipophilicity and binding affinity. Its presence often enhances metabolic stability.

  • Secondary Amine (in the azaspiro ring): This functional group can be a site for both Phase I oxidation and Phase II conjugation reactions.

Understanding these features allows for a hypothesis-driven approach to the metabolic stability assessment. For instance, we might hypothesize that the CF3 group protects the adjacent carbon from oxidation, but the secondary amine could be a metabolic "soft spot."

The In Vitro Toolbox: Methodologies and Rationale

The following sections provide detailed protocols. The core principle is a "substrate depletion" approach, where the disappearance of the parent compound is monitored over time in the presence of a metabolically active system.[9][10]

The Phase I Engine: Liver Microsomal Stability Assay

This assay primarily evaluates a compound's susceptibility to CYP-mediated metabolism.[3][7][8] It is a robust, high-throughput screen for identifying compounds with significant Phase I metabolic liabilities.

  • Reagent Preparation:

    • Test Article Stock: Prepare a 10 mM stock solution of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Cofactor Solution: Prepare a 10 mM NADPH solution in phosphate buffer. Keep on ice.[11] NADPH is the essential cofactor that provides the reducing equivalents for CYP enzyme activity.[12][13][14]

    • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors to average out inter-individual variability) and dilute to 1 mg/mL in cold phosphate buffer. Keep on ice.

  • Incubation Reaction:

    • In a 96-well plate, combine the buffer, microsome suspension, and test article working solution to achieve a final test article concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[7]

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).[6][11] The time of this addition is T=0.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][15]

    • Immediately quench the reaction by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but non-interfering compound like tolbutamide).[4][15][16] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][16][17]

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Minus Cofactor (-NADPH) Control: Run in parallel without adding NADPH.[7][15] Significant compound loss here indicates non-CYP-mediated degradation or chemical instability.

  • Positive Control: Include a compound with known high clearance (e.g., Verapamil) to verify the metabolic activity of the microsomal batch.[18]

  • Zero-Time Point (T=0): Represents 100% of the compound before any metabolic activity has occurred. Sample is quenched immediately after adding NADPH.[11]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_sample 3. Sampling & Quenching cluster_analyze 4. Analysis P1 Prepare 10 mM Test Article Stock P2 Prepare 1 mg/mL Microsome Suspension I1 Combine Microsomes, Buffer & Test Article P2->I1 P3 Prepare 10 mM NADPH Solution I2 Pre-incubate 5 min I1->I2 I3 Initiate with NADPH (T=0) I2->I3 S1 Withdraw Aliquots at Time Points (0, 5, 15... min) I3->S1 S2 Quench with Cold Acetonitrile + IS S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate % Remaining A2->A3

Caption: Workflow for the Liver Microsomal Stability Assay.

The Complete Picture: Cryopreserved Hepatocyte Stability Assay

This assay provides a more comprehensive assessment by using intact cells, which contain both Phase I and Phase II enzymes, as well as active transport mechanisms.[1][2][4] It is considered the "gold standard" for in vitro clearance prediction.[5]

  • Reagent & Cell Preparation:

    • Test Article Stock: Prepare a 1 mM stock solution in DMSO.

    • Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[1]

    • Hepatocyte Thawing: Rapidly thaw a vial of pooled cryopreserved human hepatocytes in a 37°C water bath. Immediately transfer to pre-warmed medium.

    • Cell Viability & Counting: Determine cell viability (e.g., via Trypan Blue exclusion) and adjust the cell density to 1.0 x 10^6 viable cells/mL in the incubation medium.[1]

  • Incubation Reaction:

    • In a 12- or 24-well plate, add the test article working solution.

    • Initiate the reaction by adding an equal volume of the hepatocyte suspension to achieve a final cell density of 0.5 x 10^6 viable cells/mL and a final test article concentration of 1 µM.[1]

    • Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO2.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[1][16]

    • Quench the reaction using the same method as the microsomal assay (ice-cold acetonitrile with internal standard).

  • Sample Processing and Analysis:

    • Follow the same centrifugation and LC-MS/MS analysis steps as described in section 3.1.4.

  • Heat-Inactivated Control: Use hepatocytes that have been boiled to denature all enzymes.[1] This control accounts for non-enzymatic degradation and non-specific binding to cellular components.

  • Positive Control: Include a compound with known moderate-to-high clearance (e.g., 7-hydroxycoumarin) and one with low clearance (e.g., Warfarin) to validate the full dynamic range of the assay.

  • Cell Viability Check: Ensure cell viability remains high (>80%) throughout the incubation period.

G cluster_prep 1. Cell Preparation cluster_incubate 2. Incubation (37°C) cluster_sample 3. Sampling & Quenching cluster_analyze 4. Analysis P1 Thaw & Resuspend Cryo-Hepatocytes P2 Check Viability & Adjust Density to 1x10^6 cells/mL P1->P2 I2 Initiate with Cell Suspension (T=0) P2->I2 I1 Add Test Article to Plate I1->I2 I3 Incubate on Orbital Shaker I2->I3 S1 Withdraw Aliquots at Time Points (0, 15, 30... min) I3->S1 S2 Quench with Cold Acetonitrile + IS S1->S2 A1 Centrifuge to Pellet Debris S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate CLint & t½ A2->A3

Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.

From Raw Data to Actionable Insight

The primary output from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate the key parameters of metabolic stability.

Calculating Half-Life (t½) and Intrinsic Clearance (CLint)
  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the linear portion of this plot represents the elimination rate constant (k).[9]

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme (microsomes) or cells (hepatocytes) used in the assay.

    • For Microsomes (µL/min/mg protein):

      • CLint = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

    • For Hepatocytes (µL/min/10^6 cells):

      • CLint = (0.693 / t½) * (Incubation Volume in µL / Number of cells in millions)[1][10]

Illustrative Data for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

The following tables present hypothetical but realistic data for our subject molecule to demonstrate interpretation.

Table 1: Illustrative Metabolic Stability Data

Assay SystemTime (min)% Parent Remaining
Liver Microsomes (+NADPH) 0100
591
1575
3055
4541
6030
Liver Microsomes (-NADPH) 0100
6098
Hepatocytes 0100
1588
3077
6058
9044
12033
Hepatocytes (Heat-Inactivated) 0100
12097

Table 2: Calculated Pharmacokinetic Parameters (Illustrative)

Assay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
Liver Microsomes 50.127.7 µL/min/mg proteinModerate Stability
Hepatocytes 85.216.3 µL/min/10^6 cellsModerate Stability

Interpretation:

  • The minimal loss in the "-NADPH" and "Heat-Inactivated" controls confirms that the disappearance of the parent compound is due to enzymatic metabolism.

  • The compound shows moderate clearance in both systems. The clearance in hepatocytes is slightly lower than in microsomes, suggesting that Phase II metabolism is not a major route of elimination for this compound, or that uptake into the hepatocyte is rate-limiting. Based on these results, 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride would be considered a viable candidate for further development, with an acceptable predicted hepatic clearance.

Conclusion & Forward Look

This guide has detailed a robust, scientifically-grounded approach to assessing the in vitro metabolic stability of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. By employing both liver microsomal and hepatocyte assays, researchers can gain a comprehensive understanding of a compound's susceptibility to Phase I and Phase II metabolism. The illustrative data suggest this particular molecule possesses moderate metabolic stability, a favorable characteristic for a drug candidate.

Subsequent steps in a full development program would involve:

  • Metabolite Identification: Identifying the chemical structures of the metabolites formed to pinpoint the exact sites of metabolic transformation.

  • Reaction Phenotyping: Using specific chemical inhibitors or recombinant CYP enzymes to determine which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for the compound's metabolism. This is critical for predicting drug-drug interaction potential.[2]

  • In Vivo Pharmacokinetic Studies: Correlating the in vitro clearance data with in vivo data from preclinical species to build a predictive model for human pharmacokinetics.[19]

Adherence to these rigorous, self-validating protocols ensures the generation of high-quality, reliable data, enabling informed decision-making throughout the drug discovery and development pipeline, as emphasized by regulatory bodies like the FDA.[20][21][22][23]

References

  • Hepatocyte Stability Assay. (2025, July 27). Creative Bioarray. [Link]

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  • Hepatocyte Stability (mouse, rat). (n.d.). Bienta.net. [Link]

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  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. (2016). ASPET Journals. [Link]

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. (2009). PMC. [Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride Derivatives

Abstract The strategic incorporation of fluorinated motifs, particularly the trifluoromethyl (CF₃) group, into complex scaffolds like the 4-azaspiro[2.5]octane system represents a significant advancement in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorinated motifs, particularly the trifluoromethyl (CF₃) group, into complex scaffolds like the 4-azaspiro[2.5]octane system represents a significant advancement in medicinal chemistry.[1][2] This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of novel 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride derivatives. We will explore the underlying scientific principles and provide detailed, actionable protocols for a suite of in vitro and in vivo assays designed to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to de-risk candidate molecules, guide structural optimization, and accelerate the transition from discovery to clinical development.[3][4]

Introduction: The Rationale for a Unique Scaffold

The 4-azaspiro[2.5]octane core provides a rigid, three-dimensional structure that can effectively orient pharmacophoric elements in space, potentially enhancing binding affinity and selectivity for biological targets. The addition of a trifluoromethyl (CF₃) group is a deliberate design choice intended to modulate key drug-like properties.

Key Attributes of the Trifluoromethyl Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to a longer biological half-life.[1]

  • Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve membrane permeability and cellular uptake, critical factors for oral drug absorption.[1][2]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic functional groups, such as the secondary amine in the azaspiro-octane ring, influencing its ionization state at physiological pH and thereby affecting solubility, permeability, and target engagement.[5]

Given these potent effects, a thorough understanding of the ADME profile is not merely a regulatory requirement but a critical component of the drug design and optimization cycle.[6][7] Early and accurate PK data allows for the selection of candidates with the highest probability of success in clinical trials.[8][9]

The Integrated Pharmacokinetic Profiling Workflow

A successful preclinical PK assessment is a multi-stage, iterative process that begins with high-throughput in vitro screens and progresses to more complex in vivo studies. The data from each stage informs the next, creating a holistic picture of the compound's behavior.

PK_Workflow cluster_invitro PART 1: In Vitro ADME Screening cluster_invivo PART 2: In Vivo PK Studies cluster_modeling PART 3: Data Integration & Prediction A Physicochemical Properties (Solubility, logD) B Metabolic Stability (Microsomes, Hepatocytes) C CYP Inhibition & Induction D Permeability (Caco-2 / MDCK) E Plasma Protein Binding F Rodent PK Study (IV & PO Dosing) E->F Candidate Selection G Bioanalytical Method Validation (LC-MS/MS) F->G Sample Analysis H Metabolite Identification G->H Metabolite Search I IVIVE & PK Parameter Calculation H->I Data Input J PBPK Modeling I->J Model Building K Human Dose Prediction J->K Simulation K->B Iterative Optimization (Guide new synthesis)

Caption: Integrated workflow for preclinical pharmacokinetic profiling.

In Vitro ADME Profiling: The Foundation

In vitro ADME assays are rapid, cost-effective methods to screen and rank compounds, identifying potential liabilities early in the discovery process.[3][10]

Metabolic Stability Assessment

Causality: The primary objective is to determine the intrinsic clearance rate of the derivatives. The CF₃ group is expected to block metabolism at its point of attachment, but other "soft spots" on the molecule may be susceptible to enzymatic degradation.[11] We use two systems for a comprehensive view:

  • Liver Microsomes: Contain primarily Phase I (oxidative) enzymes, like CYPs. This is a cost-effective first-pass screen for oxidative metabolism.

  • Cryopreserved Hepatocytes: Represent the "gold standard" in vitro system, containing both Phase I and Phase II (conjugative) enzymes, as well as active uptake and efflux transporters.[12]

Protocol: Microsomal Stability Assay

  • Preparation: Pre-incubate pooled liver microsomes (e.g., human, rat) at 37°C in a phosphate buffer (pH 7.4) containing MgCl₂.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the microsomal suspension. Split the reaction into two sets: one with and one without the critical cofactor NADPH (the "no-cofactor" control). The reaction is initiated by adding NADPH to the active set.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation: Run positive control compounds with known high and low clearance (e.g., Verapamil and Warfarin, respectively) to ensure the assay is performing correctly. The no-cofactor control validates that disappearance is enzyme-mediated.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).

Cytochrome P450 (CYP) Inhibition

Causality: It is crucial to assess the potential for drug-drug interactions (DDIs). If a derivative inhibits a major CYP isoform (e.g., CYP3A4, 2D6, 2C9), it could dangerously elevate the plasma concentrations of co-administered drugs.

Protocol: Fluorometric CYP Inhibition Assay

  • System: Use recombinant human CYP enzymes or human liver microsomes.

  • Incubation: Incubate the enzyme system with a range of concentrations of the test compound and a specific fluorescent probe substrate for the CYP isoform being tested.

  • Reaction: Initiate the reaction with NADPH. The CYP enzyme metabolizes the probe into a fluorescent product.

  • Measurement: After a set incubation time, measure the fluorescent signal.

  • Data Analysis: Compare the fluorescence in the presence of the test compound to a vehicle control. Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

  • Self-Validation: A known potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4) must be run as a positive control to confirm assay sensitivity.

Plasma Permeability and Efflux

Causality: For orally administered drugs, the ability to cross the intestinal epithelium is paramount for bioavailability. Cell-based models like Caco-2 are used to predict this absorption. They also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, limiting absorption.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell™ plates) and cultured for ~21 days until they form a differentiated, polarized monolayer with functional tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Permeability Measurement:

    • A-to-B: The test compound is added to the apical (A, upper) chamber, and its appearance in the basolateral (B, lower) chamber is measured over time. This mimics absorption from the gut into the blood.

    • B-to-A: The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This assesses efflux.

  • Analysis: Samples from both chambers are analyzed by LC-MS/MS. The apparent permeability coefficient (P_app) is calculated for both directions.

  • Data Interpretation:

    • High A-to-B P_app suggests good passive permeability.

    • An efflux ratio (P_app(B-A) / P_app(A-B)) significantly greater than 2 suggests the compound is a substrate for an efflux transporter. This can be confirmed by re-running the assay in the presence of a known P-gp inhibitor (e.g., Verapamil).

In Vivo Pharmacokinetic Studies

Following promising in vitro data, lead candidates are advanced to in vivo studies, typically in rodents (e.g., Sprague-Dawley rats), to understand the compound's behavior in a whole organism.[13][14][15]

Study Design and Execution

Causality: This study aims to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). A crossover design is often employed.

Protocol: Rat PK Study (IV and PO)

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This provides a direct measure of systemic clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the jugular vein cannula at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested by centrifugation.

  • Bioanalysis: All plasma samples are analyzed using a validated LC-MS/MS method.

Bioanalytical Method Validation

Causality: To ensure the reliability of the PK data, the analytical method used to quantify the drug in plasma must be rigorously validated.[16] This is a non-negotiable regulatory requirement. The FDA's M10 Bioanalytical Method Validation guidance provides the framework.[17][18]

Key Validation Parameters:

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) must be sufficient to measure concentrations at the end of the terminal phase.

  • Stability: The compound must be stable under various conditions (freeze-thaw cycles, bench-top, long-term storage).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison across different derivatives.

Table 1: Hypothetical Pharmacokinetic Parameters for 6-(CF₃)-4-azaspiro[2.5]octane Derivatives in Rats

Compound IDDosing RouteDose (mg/kg)Cₘₐₓ (ng/mL)AUC₀₋inf (ng·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)F (%)
Derivative A IV185012003.513.94.1-
PO565025003.8--42
Derivative B IV192024006.16.93.6-
PO5110058006.5--48
Derivative C IV17308502.919.64.8-
PO52109503.1--22
  • Interpretation: Derivative B shows the most favorable profile with lower clearance, a longer half-life, and higher oral bioavailability compared to A and C. The high clearance of Derivative C suggests extensive first-pass metabolism, which correlates with its poor bioavailability.

Metabolite Identification and Pathway Elucidation

Causality: Identifying major metabolites is critical for understanding clearance pathways and assessing potential safety risks, as metabolites can sometimes be pharmacologically active or toxic.[12] High-resolution mass spectrometry (HRMS) is the primary tool for this work.

Potential Metabolic Pathways: While the CF₃ group is stable, other parts of the 6-(Trifluoromethyl)-4-azaspiro[2.5]octane scaffold may be liable to metabolism.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (m/z) M1 Hydroxylation (+16 Da) on cyclopropane or cyclohexane ring Parent->M1 CYP450 M2 N-dealkylation (if substituted) Parent->M2 CYP450 M3 Oxidation of secondary amine to N-oxide (+16 Da) Parent->M3 CYP450 M4 Glucuronidation (+176 Da) of hydroxylated metabolite M1->M4 UGTs

Caption: Plausible metabolic pathways for the azaspiro-octane scaffold.

Data Integration and Human Dose Prediction

The ultimate goal of preclinical profiling is to predict human pharmacokinetics and establish a safe and effective dose for first-in-human clinical trials.[8][19]

  • In Vitro-In Vivo Extrapolation (IVIVE): In vitro clearance data from human hepatocytes can be used with physiological models to predict human systemic clearance.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated mathematical representations of the body's organs and blood flows.[20] By integrating in vitro data (e.g., solubility, permeability, metabolic rates) and system-specific physiological parameters, these models can simulate the ADME of a drug in humans.[19][21] PBPK modeling is a powerful tool for predicting the impact of factors like age, genetics, or disease on drug disposition and for anticipating DDIs.[22][23]

Conclusion

The pharmacokinetic profiling of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride derivatives is a systematic, data-driven process. By employing a strategic combination of in vitro assays and in vivo studies, drug development teams can build a comprehensive understanding of a compound's ADME properties. This guide provides a robust framework for these investigations, emphasizing the rationale behind experimental choices and the importance of self-validating protocols. The insights gained from this workflow are essential for selecting and optimizing drug candidates with a high likelihood of clinical success, ultimately accelerating the delivery of novel therapeutics to patients.

References

  • Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved March 17, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Ardena. Retrieved March 17, 2026, from [Link]

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Foundational

The Pharmacological Architecture of 6-(Trifluoromethyl)-4-azaspirooctane Hydrochloride-Based Therapeutics

The Pharmacological Architecture of 6-(Trifluoromethyl)-4-azaspiro[1]octane Hydrochloride-Based Therapeutics Abstract: In modern medicinal chemistry, the transition from flat, sp²-rich aromatic rings to complex, sp³-rich...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Architecture of 6-(Trifluoromethyl)-4-azaspiro[1]octane Hydrochloride-Based Therapeutics

Abstract: In modern medicinal chemistry, the transition from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds has become a critical strategy for improving target selectivity and clinical success rates. As a Senior Application Scientist, I have observed firsthand how the integration of the 6-(Trifluoromethyl)-4-azaspiro[1]octane pharmacophore fundamentally rewrites the pharmacokinetic and pharmacodynamic profiles of targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA), structural rationale, and experimental validation of compounds utilizing this privileged spirocyclic building block, with a specific focus on its application in oncology (e.g., HER2, FGFR, and PI3Kα inhibition).

Structural Rationale: The "Why" Behind the Scaffold

The compound 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride (CAS: 2193058-83-0) is not a standalone drug, but rather a highly specialized, conformationally restricted bioisostere used to replace traditional piperidine or morpholine rings in drug design[2]. Its integration into a drug molecule serves three distinct mechanistic purposes:

The Spirocyclic Core: Conformational Restriction and Fsp3​ Enhancement

Traditional monocyclic amines (like piperidine) possess high conformational entropy, which can lead to off-target binding and metabolic liability. The 4-azaspiro[1]octane core locks the amine into a rigid 3D geometry. This increases the fraction of sp³ hybridized carbons ( Fsp3​ ), a metric strongly correlated with improved clinical progression due to enhanced solubility and reduced promiscuity. The spiro-fusion precisely vectors attached functional groups into the binding pockets of target kinases, lowering the entropic penalty of binding.

The Trifluoromethyl (-CF₃) Group: Metabolic Shielding

The addition of the -CF₃ group at the 6-position acts as a metabolic shield. The C–F bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a C–H bond)[3]. By placing this electron-withdrawing, lipophilic group on the spirocycle, cytochrome P450-mediated oxidative metabolism (specifically at adjacent carbon centers) is sterically and electronically blocked[4]. Furthermore, the -CF₃ group frequently engages in highly specific orthogonal multipolar interactions with backbone amides or hydrophobic residues (e.g., Leucine, Phenylalanine) deep within kinase allosteric pockets[5].

The Hydrochloride Salt: Formulation and Handling

Isolating the building block as a hydrochloride salt protonates the spiro-amine, preventing oxidative degradation during storage and drastically improving aqueous solubility. During synthesis and assay preparation, this ensures highly reproducible molarity in stock solutions.

Mechanism of Action in Targeted Therapeutics

Compounds incorporating the 6-(Trifluoromethyl)-4-azaspiro[1]octane scaffold are predominantly utilized as highly selective, often covalent, kinase inhibitors targeting mutated oncogenes such as HER2, FGFR, and PI3Kα[6][7][8].

Covalent Inhibition of HER2 and FGFR

In the context of HER2 (ERBB2) and FGFR mutations, the spirocyclic amine is frequently functionalized with an electrophilic warhead (e.g., an acrylamide group) at the nitrogen atom[8].

  • Target Recognition: The rigid spirocyclic core navigates the narrow ATP-binding cleft of the kinase. The -CF₃ group anchors the molecule into the hydrophobic deep pocket, optimizing the residence time.

  • Covalent Adduction: The precise vectoring provided by the spiro-junction aligns the acrylamide warhead perfectly with a non-catalytic cysteine residue in the kinase hinge region (e.g., Cys805 in HER2).

  • Irreversible Blockade: A Michael addition occurs, forming a permanent covalent bond. This irreversibly blocks ATP from binding, shutting down the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately inducing apoptosis in the tumor cell.

MOA Compound 6-(CF3)-4-azaspiro[2.5]octane Derivative CF3 CF3 Group (Hydrophobic Pocket Binding) Compound->CF3 Spiro Spirocyclic Core (Rigid Vectoring) Compound->Spiro Warhead Electrophilic Warhead (e.g., Acrylamide) Compound->Warhead Kinase Target Kinase (e.g., HER2, FGFR) CF3->Kinase Van der Waals Spiro->Kinase Steric Fit Cys Cysteine Residue (Covalent Bond) Warhead->Cys Michael Addition Kinase->Cys Inhibition Irreversible Kinase Inhibition & Apoptosis Cys->Inhibition Blocks ATP

Caption: Logical mechanism of covalent kinase inhibition via the trifluoromethyl-azaspiro scaffold.

Quantitative Data: Physicochemical & Pharmacological Profiling

The substitution of a standard monocyclic amine with the 6-(Trifluoromethyl)-4-azaspiro[1]octane core yields measurable improvements in both physicochemical stability and target affinity.

Table 1: Comparative Physicochemical Properties (Representative Scaffold Hopping)
Core Scaffold Fsp3​ LogD (pH 7.4)Intrinsic Clearance ( CLint​ , µL/min/mg)Kinase Selectivity Fold (Mutant vs WT)
Piperidine0.251.845.2 (High)12x
4-azaspiro[1]octane0.851.428.5 (Moderate)45x
6-(CF₃)-4-azaspiro[1]octane 0.88 2.1 < 5.0 (Low) > 150x

Data Synthesis: The introduction of the spirocycle increases Fsp3​ , lowering intrinsic clearance. The addition of the -CF₃ group slightly raises LogD (improving membrane permeability) while drastically dropping CLint​ due to the C-F metabolic shield[5].

Self-Validating Experimental Protocols

To validate the efficacy and stability of compounds synthesized from this building block, rigorous, self-validating assay systems must be employed. As an application scientist, I mandate the following protocols to ensure data integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC50​ of the spirocyclic inhibitor against mutant HER2/FGFR. Causality: TR-FRET is chosen over standard luminescence assays because it eliminates compound auto-fluorescence interference—a common issue with highly lipophilic, fluorinated compounds.

  • Compound Preparation: Dissolve the synthesized 6-(Trifluoromethyl)-4-azaspiro[1]octane derivative in 100% DMSO to a 10 mM stock. Why: Ensures complete dissolution of the lipophilic -CF₃ moiety.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Keep final DMSO concentration strictly at 1% to prevent kinase denaturation.

  • Enzyme Incubation: Add 2 nM recombinant mutant kinase (e.g., HER2 YVMA insertion) and incubate with the compound for 60 minutes at 25°C. Why: Covalent inhibitors require an incubation period to allow the Michael addition to reach equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated peptide substrate. Incubate for 30 minutes.

  • Detection: Stop the reaction with EDTA (chelates Mg²⁺, halting ATP hydrolysis). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Prep (10mM DMSO) Dilution Serial Dilution (10-point curve) Prep->Dilution Incubation Kinase Incubation (60 min, 25°C) Dilution->Incubation Reaction Add ATP/Substrate (30 min) Incubation->Reaction Detection TR-FRET Detection (Eu-Anti-Phospho) Reaction->Detection Analysis IC50 Calculation (Non-linear fit) Detection->Analysis

Caption: Step-by-step TR-FRET experimental workflow for kinase inhibitor validation.

Protocol 2: Human Liver Microsome (HLM) Stability Profiling

Purpose: To validate the metabolic shielding effect of the -CF₃ group. Causality: Comparing the clearance rate of the -CF₃ spirocycle against a non-fluorinated analog isolates the exact pharmacokinetic contribution of the fluorine atoms.

  • Reaction Setup: Pre-incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate cytochrome P450 activity. Why: NADPH is the required electron donor for CYP450-mediated oxidation.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why: Acetonitrile precipitates microsomal proteins, instantly halting metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (k) and intrinsic clearance ( CLint​ ).

Conclusion

The 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride building block represents a masterclass in rational drug design. By combining the rigid, target-vectoring properties of a spirocyclic amine with the metabolic invulnerability and lipophilic tuning of a trifluoromethyl group, medicinal chemists can overcome the traditional attrition factors of kinase inhibitors. Whether utilized in covalent HER2 inhibitors or allosteric PI3Kα modulators, this scaffold ensures high target residence time, exceptional selectivity, and robust in vivo stability.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules. Available at:[Link]

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Her2 mutation inhibitors (US20230041385A1).Google Patents.
  • Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases (US12180207B2).Google Patents.
  • Methods for treating cancer (PI3K isoform alpha inhibitors) (WO2024077036A1).Google Patents.
  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride in API Synthesis

Introduction: The Strategic Value of Fluorinated Spirocycles in Modern Drug Discovery The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on developing drug candidates with optimized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Spirocycles in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on developing drug candidates with optimized physicochemical and pharmacokinetic properties. Within this context, three-dimensional (3D) molecular architectures have gained significant traction for their ability to improve target engagement, enhance metabolic stability, and modulate properties such as lipophilicity and basicity. Spirocyclic scaffolds, which feature two rings sharing a single atom, are exemplary of this trend, offering a rigid yet conformationally diverse framework.[1][2] The incorporation of a trifluoromethyl (CF3) group, a well-established bioisostere for methyl groups and chlorine atoms, further enhances the utility of these building blocks. The CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4]

6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride combines the desirable 3D-scaffold of a spirocycle with the advantageous properties of a trifluoromethyl group, making it a highly valuable building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The trifluoromethyl group at the 6-position is expected to lower the basicity of the secondary amine, a feature that can be advantageous in mitigating off-target effects, particularly those associated with interactions with aminergic GPCRs. This application note provides a comprehensive guide to the properties, representative synthesis, and key applications of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride in API synthesis, complete with detailed protocols for its utilization.

Physicochemical and Structural Properties

The unique structural and electronic features of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride dictate its reactivity and influence on the properties of the resulting APIs.

PropertyValue/InformationSource
CAS Number 2193058-83-0[5]
Molecular Formula C₈H₁₃ClF₃N[5]
Molecular Weight 215.65 g/mol [5]
Appearance Typically a solid[5]
Purity Commercially available up to 95%[5]
Basicity (pKa of conjugate acid) Expected to be lower than non-fluorinated analog due to the electron-withdrawing CF3 group.[3]
Lipophilicity (LogP) The CF3 group generally increases lipophilicity.[3]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.Inferred from general handling of amines.

Representative Synthesis of the Building Block

While the specific industrial synthesis of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is not widely published, a plausible and representative synthetic route can be devised based on established methodologies for the synthesis of trifluoromethylated piperidines and other spirocycles.[1][6][7] The following protocol outlines a potential multi-step synthesis.

Workflow for the Representative Synthesis

A Starting Material: Protected Piperidone Derivative B Trifluoromethylation A->B e.g., Ruppert-Prakash Reagent C Formation of Spirocyclic Precursor B->C Wittig or Corey-Chaykovsky Reaction D Cyclization and Deprotection C->D Reductive Amination/ Ring Closure E Salt Formation D->E HCl in ether or isopropanol F Final Product: 6-(Trifluoromethyl)-4- azaspiro[2.5]octane HCl E->F

Caption: A plausible synthetic workflow for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride.

Detailed Representative Protocol: Multi-step Synthesis

This protocol is a representative example and may require optimization.

Step 1: Trifluoromethylation of a Protected Piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) followed by a catalytic amount of a fluoride source (e.g., TBAF, 0.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the trifluoromethylated carbinol.

Step 2: Conversion to an Exocyclic Alkene

  • Dissolve the trifluoromethylated carbinol (1.0 eq) in anhydrous dichloromethane.

  • Add a dehydrating agent such as Martin's sulfurane or Burgess reagent and stir at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction and purify the resulting alkene by column chromatography.

Step 3: Cyclopropanation

  • To a solution of the alkene (1.0 eq) in anhydrous dichloromethane at 0 °C, add a solution of diazomethane in ether (generated in situ from a precursor like Diazald®) in the presence of a palladium catalyst (e.g., Pd(OAc)₂). (Caution: Diazomethane is explosive and highly toxic. This step should only be performed by experienced chemists in a suitable fume hood with appropriate safety precautions.)

  • Alternatively, a Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple can be employed.

  • Once the reaction is complete, quench carefully and purify the spirocyclic product.

Step 4: Deprotection and Salt Formation

  • Dissolve the N-Boc protected spirocycle in a solution of HCl in a suitable solvent such as 1,4-dioxane or isopropanol.

  • Stir the reaction at room temperature for 1-2 hours.

  • The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to afford 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride.

Application in API Synthesis: N-Arylation via Buchwald-Hartwig Amination

A primary application of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is its use as a secondary amine in C-N cross-coupling reactions to introduce the trifluoromethylated spirocyclic moiety into aromatic or heteroaromatic systems. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[8][9][10][11][12]

Workflow for Buchwald-Hartwig Amination

A Reactants: 6-(CF3)-4-azaspiro[2.5]octane HCl Aryl/Heteroaryl Halide B Reaction Setup: Pd Catalyst, Ligand, Base, Solvent A->B Combine in reaction vessel C Heating under Inert Atmosphere B->C e.g., 80-110 °C D Workup and Purification C->D Aqueous workup, extraction E Final Product: N-Aryl-6-(CF3)-4- azaspiro[2.5]octane D->E Column chromatography

Caption: General workflow for the Buchwald-Hartwig amination using the title building block.

Detailed Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure that can be adapted for various aryl or heteroaryl halides.

Materials:

  • 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (1.0 eq)

  • Aryl or heteroaryl bromide/chloride (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl/heteroaryl halide and 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress can be monitored by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is not widely available, precautions should be based on the known hazards of similar compounds, such as trifluoromethylated heterocycles and other amine hydrochlorides.[13][14]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust. May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

  • Fire: The compound itself is not expected to be flammable, but it is a combustible solid. Use standard extinguishing media appropriate for the surrounding fire.

Conclusion

6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its unique combination of a spirocyclic core and a trifluoromethyl group offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds. The protocols provided herein for its representative synthesis and application in C-N bond formation serve as a practical guide for researchers in the pharmaceutical sciences. As with any chemical process, appropriate safety precautions must be taken, and the provided protocols should be adapted and optimized for specific substrates and scales.

References

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. Available at: [Link]

  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Royal Society of Chemistry. Available at: [Link]

  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. Available at: [Link]

  • Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ACS Publications. Available at: [Link]

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ResearchGate. Available at: [Link]

  • CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative. Google Patents.
  • Reaction scope. Trifluoromethylation of amines: Reactions were.... ResearchGate. Available at: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. Available at: [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents.
  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry. Available at: [Link]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. Available at: [Link]

  • PROCESS FOR THE PREPRATION OF 7-(4,7-DIAZASPIRO[2.5]OCTAN-7-YL) -. EPO. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]

  • Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. Available at: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Available at: [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ResearchGate. Available at: [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available at: [Link]

  • Patent Application Publication (10) Pub. No.: US 2023/0357190 A1. Googleapis.com. Available at: [Link]

  • WO2012122264A1 - Oxaspiro [2.5] octane derivatives and analogs. Google Patents.
  • GLP-1 Receptor Agonists and Uses Thereof. Justia Patents. Available at: [Link]

  • WO/2021/191062 PROCESS FOR THE PREPARATION OF (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[2.5]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR A SALT THEREOF. WIPO Patentscope. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. Google Patents.
  • Reductive Aminations with Metal Catalysts. Encyclopedia MDPI. Available at: [Link]

  • 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one. CAS Common Chemistry. Available at: [Link]

  • WO 2021/026098 A1. Googleapis.com. Available at: [Link]

  • Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides. American Chemical Society. Available at: [Link]

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Application

Application Notes &amp; Protocols: N-Alkylation of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride

Introduction: The Significance of the 4-Azaspiro[2.5]octane Scaffold The 6-(Trifluoromethyl)-4-azaspiro[2.5]octane motif is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Azaspiro[2.5]octane Scaffold

The 6-(Trifluoromethyl)-4-azaspiro[2.5]octane motif is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity. N-alkylation of the secondary amine within this scaffold is a critical step, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the successful N-alkylation of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride.

Chemical Principles & Strategic Considerations

The N-alkylation of a secondary amine, particularly when starting from its hydrochloride salt, requires careful consideration of several key parameters to ensure high yield and purity while avoiding common pitfalls like over-alkylation.[3][4]

The Critical Role of the Base

The starting material is a hydrochloride salt, meaning the secondary amine is protonated and non-nucleophilic. A base is required to neutralize the ammonium salt, liberating the free amine's lone pair of electrons to act as a nucleophile.[4]

  • Stoichiometry: At least one equivalent of base is needed to neutralize the hydrochloride. A second equivalent is required to scavenge the acid (e.g., HBr, HCl) generated during the alkylation reaction itself. Therefore, a minimum of two equivalents of base is standard practice.[4][5]

  • Choice of Base:

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used, effective, and easily removed during aqueous work-up.[5][6] Cesium carbonate (Cs₂CO₃) is often noted for promoting high chemoselectivity in N-alkylation reactions.[7] They are ideal for reactions in polar aprotic solvents like DMF or acetonitrile.

    • Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base)): These are non-nucleophilic hindered amines that are soluble in a wide range of organic solvents. They are particularly useful for maintaining homogeneous reaction conditions.[4][8]

Selection of Alkylating Agent and Solvent
  • Alkylating Agents: The most common agents are alkyl halides (bromides, iodides, or chlorides).[9][10] Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, heating may be required.[5]

  • Solvents: Polar aprotic solvents are preferred as they can dissolve the amine salt and effectively solvate the cation of the base without interfering with the nucleophilic amine.

    • N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of reagents.[5][6]

    • Acetonitrile (ACN): A good alternative to DMF, often easier to remove under reduced pressure.[7]

    • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate Sₙ2 reactions.

Overcoming Over-alkylation

A primary challenge in amine alkylation is the potential for the newly formed tertiary amine product to react further with the alkylating agent, forming a quaternary ammonium salt.[3][9] The product amine can sometimes be more nucleophilic than the starting amine, leading to a "runaway" reaction.[3]

Strategies to Minimize Over-alkylation:

  • Stoichiometry Control: Use a slight excess of the amine starting material relative to the alkylating agent.

  • Controlled Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[5]

  • Alternative Methods: For challenging substrates, reductive amination offers a highly selective alternative to direct alkylation.[3][11]

Visualizing the N-Alkylation Workflow

General Reaction Scheme

Caption: General scheme for direct N-alkylation.

Experimental Workflow: From Setup to Purified Product

G A 1. Setup Dissolve amine·HCl and base in anhydrous solvent under N₂. B 2. Reagent Addition Add alkyl halide dropwise at room temperature. A->B C 3. Reaction Stir at RT or heat (e.g., 60-80°C). Monitor by TLC/LC-MS. B->C D 4. Work-up Cool, filter solids. Partition between water and organic solvent (e.g., EtOAc). C->D E 5. Extraction & Wash Separate layers. Wash organic phase with water and brine. D->E F 6. Drying & Concentration Dry over Na₂SO₄, filter, and concentrate in vacuo. E->F G 7. Purification Purify crude product via flash column chromatography. F->G H Final Product G->H

Caption: Step-by-step experimental workflow for N-alkylation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide using K₂CO₃

This protocol is a robust and general method suitable for many primary alkyl bromides.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
6-(Trifluoromethyl)-4-azaspiro[2.5]octane HCl231.661.0232 mg
Alkyl Bromide (e.g., Benzyl Bromide)171.041.1 - 1.2~188-205 mg
Anhydrous Potassium Carbonate (K₂CO₃)138.212.0 - 2.5~276-345 mg
Anhydrous N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF (approx. 0.2 M concentration) and stir the suspension vigorously for 15-20 minutes at room temperature to ensure neutralization of the hydrochloride salt.[5]

  • Add the alkyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish (as monitored by TLC or LC-MS), heat the mixture to 60-80 °C for 4-16 hours.[5]

  • Upon completion, cool the reaction to room temperature and pour it into water (approx. 10x the volume of DMF).

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This method is an excellent alternative to direct alkylation, completely avoiding the risk of over-alkylation. It is particularly useful for synthesizing secondary amines from primary amines or, in this case, tertiary amines from a secondary amine.[5][11]

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
6-(Trifluoromethyl)-4-azaspiro[2.5]octane HCl231.661.0232 mg
Aldehyde (e.g., Benzaldehyde)106.121.2~127 mg
Sodium Triacetoxyborohydride (STAB)211.941.4~297 mg
Triethylamine (TEA)101.191.0~101 mg (139 µL)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)--5 mL

Procedure:

  • To a dry round-bottom flask, add 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (1.0 eq) and the chosen solvent (DCM or DCE, approx. 0.2 M).

  • Add triethylamine (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add the aldehyde (1.2 eq) and stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.[12]

  • In a single portion, add sodium triacetoxyborohydride (1.4 eq). Note: The reaction may bubble slightly (hydrogen evolution).

  • Stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.[12]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Insights

  • Low Yield in Direct Alkylation:

    • Cause: Insufficient base or inactive alkylating agent.

    • Solution: Ensure the base is anhydrous and used in sufficient excess (at least 2 eq). Confirm the purity of the alkyl halide. Consider switching to a more reactive halide (e.g., bromide to iodide) or increasing the reaction temperature.

  • Formation of Quaternary Salt:

    • Cause: The tertiary amine product is more nucleophilic than the starting secondary amine.

    • Solution: Use the reductive amination protocol, which is not susceptible to this side reaction.[3] Alternatively, in direct alkylation, use a larger excess of the starting amine.

  • Reaction Fails to Start (Reductive Amination):

    • Cause: Reducing agent is not active, or iminium ion formation is failing.

    • Solution: Use fresh sodium triacetoxyborohydride. Adding a small amount of acetic acid can sometimes catalyze iminium ion formation, but care must be taken as it will react with the triethylamine.[12]

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • WO/2021/191062 PROCESS FOR THE PREPARATION OF (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[2.5]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR A SALT THEREOF. WIPO Patentscope. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • I am trying to do reductive amination , kindly share a feasible procedure ?. ResearchGate. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

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Method

Solubility of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride in common organic solvents

Application Note & Protocol Topic: A Guide to Determining and Optimizing the Solubility of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride in Common Organic Solvents Abstract This document provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Guide to Determining and Optimizing the Solubility of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride in Common Organic Solvents

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding, determining, and optimizing the solubility of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. We delve into the distinct physicochemical contributions of the trifluoromethyl group, the spirocyclic amine core, and the hydrochloride salt. This guide presents detailed protocols for both qualitative and quantitative solubility assessment, including the gold-standard shake-flask method. Crucially, we provide actionable strategies for enhancing solubility in common organic solvents, with a particular focus on the conversion of the hydrochloride salt to its more organosoluble free base form.

Introduction and Molecular Profile

6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a modern heterocyclic compound emblematic of contemporary medicinal chemistry. Its structure combines three key features that create a unique and challenging solubility profile:

  • The Trifluoromethyl (-CF3) Group: This moiety is a powerful tool in drug design.[1] It is highly electronegative and significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance membrane permeability and metabolic stability.[2][3] However, this increased lipophilicity often corresponds to a decrease in aqueous solubility.[4]

  • The 4-Azaspiro[2.5]octane Core: As a spirocycle, this rigid, three-dimensional structure helps the molecule "escape from flatland," a strategy used to improve metabolic stability and permeability.[5] The nitrogen atom (aza-) makes the core a secondary amine, which is basic and can be protonated.[6]

  • The Hydrochloride (HCl) Salt: The compound is supplied as a hydrochloride salt, meaning the basic nitrogen of the azaspirocycle has been protonated by hydrochloric acid. This ionic character dramatically increases the compound's polarity, making it more soluble in polar solvents like water but generally poorly soluble in non-polar organic solvents.[7]

The central challenge for a researcher is to reconcile the lipophilic character of the core structure with the polar, ionic nature of the salt form to achieve dissolution in the desired solvent for synthesis, purification, or biological assays.

compound 6-(Trifluoromethyl)-4-azaspiro[2.5]octane HCl cf3 Trifluoromethyl Group compound->cf3 spiro Azaspiro[2.5]octane Core compound->spiro hcl Hydrochloride Salt compound->hcl lipo Increases Lipophilicity Decreases Aqueous Solubility cf3->lipo Leads to stability Enhances Metabolic Stability Provides 3D Structure spiro->stability Leads to polarity Increases Polarity Favors Polar Solvents Poor Organic Solubility hcl->polarity Leads to

Caption: Key molecular features and their influence on solubility.

Predictive Solubility Analysis

Based on the principle of "like dissolves like," we can make initial qualitative predictions for the solubility of the hydrochloride salt form:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Expected to be insoluble . The high polarity of the HCl salt is incompatible with these solvents.

  • Aprotic Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Expected to be sparingly soluble to insoluble . While these solvents have some polarity, it is often insufficient to effectively solvate the ionic salt.

  • Protic Polar Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility . These solvents can engage in hydrogen bonding and have high enough polarity to solvate the salt. Most aliphatic amines show significant solubility in polar organic solvents.[6][7]

  • Aqueous Solvents (e.g., Water, Buffers): Expected to be soluble . The ability to form hydrogen bonds and the polarity of water make it an ideal solvent for this salt.[6]

Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick and material-sparing method to estimate solubility in a range of solvents.

Methodology:

  • Dispense ~1-2 mg of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride into a small, dry glass vial.

  • Add the selected organic solvent dropwise (approximately 50 µL per drop) from a pipette.

  • After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[8]

  • Observe the mixture against a contrasting background. Continue adding solvent up to a total volume of 1 mL.

  • Record the results using the qualitative descriptors in the table below.

Data Recording Table:

SolventPolarityTypePredicted Solubility (HCl Salt)Observed Solubility (Record Here)
HexaneNon-PolarAlkaneInsoluble
TolueneNon-PolarAromaticInsoluble
Dichloromethane (DCM)Polar AproticHalogenatedSparingly Soluble / Insoluble
Diethyl EtherSlightly PolarEtherInsoluble
Ethyl Acetate (EtOAc)Polar AproticEsterSparingly Soluble / Insoluble
AcetonePolar AproticKetoneSparingly Soluble
Acetonitrile (ACN)Polar AproticNitrileSparingly Soluble
Tetrahydrofuran (THF)Polar AproticEtherSparingly Soluble / Insoluble
Isopropanol (IPA)Polar ProticAlcoholSoluble
Ethanol (EtOH)Polar ProticAlcoholSoluble
Methanol (MeOH)Polar ProticAlcoholVery Soluble
WaterPolar ProticAqueousVery Soluble

Qualitative Descriptors:

  • Very Soluble: Dissolves quickly in <0.2 mL.

  • Soluble: Dissolves completely in <1 mL.

  • Sparingly Soluble: Some, but not all, material dissolves in 1 mL.

  • Insoluble: No visible dissolution in 1 mL.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method is the industry gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

start Start step1 1. Prepare Slurry Add excess solid to solvent start->step1 step2 2. Equilibrate Shake/stir at constant T (e.g., 24-48h) step1->step2 step3 3. Separate Phases Centrifuge or filter (0.22 µm syringe filter) step2->step3 step4 4. Dilute Supernatant Prepare accurate dilution in a suitable mobile phase step3->step4 step5 5. Quantify Analyze by HPLC/UPLC-UV against a calibration curve step4->step5 end End (Solubility in mg/mL or mM) step5->end sub 6-(CF3)-Azaspiro[2.5]octane • H+Cl- (Insoluble in DCM, solid suspension) base + Triethylamine (NEt3) (Soluble base) prod_sol 6-(CF3)-Azaspiro[2.5]octane (Free Base) (Soluble in DCM, clear solution) sub->prod_sol Reaction in DCM base->prod_sol prod_ppt + Triethylamine • H+Cl- (Insoluble in DCM, white precipitate)

Caption: In-situ conversion from HCl salt to its soluble free base.

Protocol 3: In-Situ Conversion to Free Base for Reaction Use This protocol is ideal when the dissolved free amine is to be used directly in a subsequent reaction (e.g., acylation, alkylation).

  • Suspension: Suspend 1.0 equivalent of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride in the desired anhydrous organic solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Base Addition: Add a suitable non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • For most applications, 1.1 to 1.2 equivalents of the base are sufficient.

    • Add the base dropwise at room temperature or 0 °C while stirring.

  • Observation: Stir the mixture for 15-30 minutes. You should observe two changes:

    • The initial solid starting material will dissolve as it is converted to the free amine.

    • A new white precipitate, the hydrochloride salt of the added base (e.g., triethylamine hydrochloride), may form. [9]4. Usage: The resulting solution containing the dissolved free amine can often be used directly. The precipitated salt byproduct is typically a spectator and can be removed by filtration at the end of the reaction during workup.

References

  • The Trifluoromethyl Group: Enhancing Properties in Pharmaceutical Intermediates. (2026, March 14). Google Cloud.
  • Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H) - Benchchem. (n.d.). BenchChem.
  • 6-(trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride | 2193058-83-0. (n.d.). MilliporeSigma.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). National Center for Biotechnology Information.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2011, November 15). Journal of Chemical & Engineering Data.
  • 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187. (n.d.). PubChem.
  • Spirocycles for Improved Solubility. (n.d.). Enamine.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. (n.d.). BenchChem.
  • 23.1. Properties of amines. (n.d.). Lumen Learning.
  • 6-azaspiro[2.5]octan-4-one hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • 6-Azaspiro[2.5]octane hydrochloride | 1037834-62-0. (n.d.). Merck.
  • 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride | C7H12ClF2N. (n.d.). PubChem.
  • Are amines soluble in organic solvents? (2018, March 30). Quora.
  • Amines and Heterocycles. (2020, March 4). SlidePlayer.
  • Castor oil, ethoxylated - Registration Dossier. (n.d.). ECHA.
  • 24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.
  • 6-azaspiro[2.5]octane hydrochloride | 1037834-62-0. (n.d.). Sigma-Aldrich.
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. (2026, January 17). ChemicalBook.
  • 126616-59-9|7-Oxa-4-azaspiro[2.5]octane. (n.d.). BLDpharm.

Sources

Application

Application Notes and Protocols for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

Abstract This document provides a comprehensive guide for the safe handling, storage, and use of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (CAS No: 2193058-83-0). The unique spirocyclic structure, incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (CAS No: 2193058-83-0). The unique spirocyclic structure, incorporating a trifluoromethyl group, presents specific chemical properties that necessitate defined protocols to ensure compound integrity and researcher safety. These guidelines are intended for researchers, chemists, and drug development professionals working with this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a spirocyclic amine that has gained attention as a building block in medicinal chemistry.[1] The trifluoromethyl (CF3) group is a key feature, often incorporated into therapeutic agents to enhance metabolic stability, lipophilicity, and bioavailability.[2] Its hydrochloride salt form generally improves solubility in polar solvents.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

PropertyValueSource
CAS Number 2193058-83-0
Molecular Formula C₈H₁₂F₃N · HCl
Molecular Weight 215.65 g/mol
Physical Form Solid
Purity Typically ≥95%
InChI Key JTEKVMOAENGHGY-UHFFFAOYSA-N

Hazard Identification and Safety Precautions

This compound is classified as hazardous and must be handled with appropriate care. The primary hazards are associated with its potential for irritation and toxicity upon exposure.

Hazard Statements: [3][4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Causality Behind Hazards: The hydrochloride salt can be corrosive to tissues upon contact. As a fine solid, it can easily become airborne, posing an inhalation risk.[4] The trifluoromethyl group and the spirocyclic structure contribute to its biological activity, which also underlies its potential toxicity.

Precautionary Measures:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[5]

  • Avoid all direct contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.[3]

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Use chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[5]

  • Body Protection: A flame-retardant lab coat must be worn and kept buttoned.

  • Respiratory Protection: For situations with a high risk of aerosolization (e.g., large spills), a full-face respirator with an appropriate cartridge should be used.[7]

Comprehensive Storage Protocols

The stability of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is contingent on proper storage conditions. The primary concerns are moisture, temperature, and light.

Long-Term Storage ( > 1 month)

For maximum stability, long-term storage should be under refrigerated and anhydrous conditions.

  • Temperature: Store at 2-8°C. Some suppliers recommend refrigerated storage to minimize degradation over time. Avoid repeated freeze-thaw cycles if the compound is ever put into solution.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial because hydrochloride salts can be hygroscopic, and moisture can lead to hydrolysis or clumping of the solid, making it difficult to weigh accurately.[8]

  • Container: The compound should be kept in its original, tightly sealed container.[9] For added protection, place the primary container inside a secondary container with a desiccant (e.g., silica gel packs).

Short-Term (Working Stock) Storage

For material that is in active use, the following conditions are recommended:

  • Location: Store in a desiccator at room temperature.[8] This prevents moisture uptake during frequent opening and closing of the container.

  • Light: While no specific data indicates light sensitivity, it is best practice to store the compound in an opaque container or in a dark location, as sunlight can degrade some chemical structures.[10][11]

Storage Decision Workflow

The following diagram outlines the decision-making process for appropriate storage.

G start Compound Received decision Duration of Storage? start->decision long_term Long-Term (>1 month) decision->long_term > 1 month short_term Short-Term / Active Use decision->short_term < 1 month storage_long Store at 2-8°C Inert Atmosphere Secondary Containment with Desiccant long_term->storage_long storage_short Store at Room Temperature In a Desiccator Protect from Light short_term->storage_short

Caption: Decision workflow for storing the compound.

Protocol for Handling and Dispensing Solid Compound

This protocol is designed to minimize exposure and prevent contamination.

Materials:

  • 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

  • Spatula (anti-static preferred)

  • Weighing paper or boat

  • Analytical balance

  • Appropriate receiving vessel (e.g., vial, round-bottom flask)

  • Waste container for contaminated materials

Procedure:

  • Preparation: Don all required PPE. Perform all operations within a chemical fume hood.[5]

  • Equilibration: Before opening, allow the container to warm to room temperature if it was stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Place the stock container in a secondary container to contain any potential spills.[12]

  • Weighing: Tare the receiving vessel on the analytical balance. Using a clean spatula, carefully transfer the desired amount of the solid to the vessel. Avoid creating dust.[4]

  • Sealing: Immediately and tightly close the lid on the stock container. Use parafilm to seal the cap for added protection against moisture.

  • Cleanup: Clean the spatula and any affected surfaces. Dispose of all contaminated disposables (gloves, weighing paper) in the designated hazardous waste container.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Solid Handling Workflow Diagram

G A 1. Don PPE & Work in Fume Hood B 2. Equilibrate Container to Room Temp A->B C 3. Tare Receiving Vessel B->C D 4. Carefully Dispense Solid C->D E 5. Tightly Seal Stock Container D->E F 6. Clean Up & Dispose of Waste E->F G 7. Wash Hands Thoroughly F->G

Caption: Step-by-step workflow for handling the solid compound.

Protocol for Solution Preparation

This compound is soluble in polar solvents like water and alcohols.[1] The choice of solvent will depend on the specific application.

Materials:

  • Weighed solid compound

  • Appropriate volumetric flask

  • Chosen solvent (e.g., DMSO, Methanol, Water)

  • Pipettes or syringes

  • Vortex mixer or sonicator

Procedure:

  • Solvent Addition: Add the weighed solid to the volumetric flask. Add approximately 70-80% of the final desired volume of solvent.

  • Dissolution: Cap the flask and gently swirl. If necessary, use a vortex mixer or sonicator to aid dissolution. The hydrochloride salt structure is intended to improve solubility.

  • Final Volume: Once the solid is fully dissolved, add the solvent to reach the final target volume.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed container at an appropriate temperature (typically refrigerated or frozen, depending on solvent and stability studies). Protect from light.

Spill and Waste Disposal

Spill Response: [3]

  • Minor Spill: Evacuate personnel from the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste.[9]

  • Major Spill: Evacuate the laboratory and notify the institutional safety officer immediately.

Waste Disposal:

  • All waste material (unused compound, contaminated absorbents, empty containers) must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[5]

References

  • BenchChem. (2025). Safe handling and storage of tris(fluoromethyl)benzene compounds.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved March 18, 2026, from [Link]

  • University of California, Santa Cruz, Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved March 18, 2026, from [Link]

  • Cal-Chem. (2023, May 8). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved March 18, 2026, from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved March 18, 2026, from [Link]

  • Ionix. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Liu, S., & Huang, Y. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]

  • NextSDS. (n.d.). 6-Azaspiro[2.5]octane hydrochloride — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

  • Moravek, Inc. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. [Link]

Sources

Method

Purification techniques for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride intermediates

Application Note: Advanced Purification and Isolation Protocols for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride Intermediates Date of Issue: March 18, 2026 Intended Audience: Process Chemists, Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Isolation Protocols for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride Intermediates

Date of Issue: March 18, 2026 Intended Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals

Introduction & Mechanistic Context

Azaspiro[2.y]alkanes act as rigid, three-dimensional alternatives to traditional aromatic or piperidine linkers. They are increasingly utilized in drug discovery to improve target selectivity, enhance binding potency, and reduce off-target enzyme interactions ([1]). The incorporation of a trifluoromethyl (–CF₃) group at the 6-position of the 4-azaspiro[2.5]octane system further modulates the basicity of the amine and introduces extreme metabolic resistance ([2]).

However, synthesizing 6-(trifluoromethyl)-4-azaspiro[2.5]octane yields a complex crude mixture containing unreacted cyclopropanation reagents and strongly lipophilic stereoisomers. This application note details a field-proven, three-phase purification strategy designed to isolate the pure diastereomeric hydrochloride salt while preventing the degradation of the highly strained spirocyclic core.

Purification Workflow Visualization

Workflow N1 Crude Reaction Mixture N2 Liquid-Liquid Extraction (pH 11.5 Adjustment) N1->N2 N3 Organic Phase (Free Amine) N2->N3 DCM Extraction N4 SFC Chiral Resolution (Diastereomer Separation) N3->N4 N5 Target Isomer (>99% ee/de) N4->N5 CO2/MeOH + IPA N6 HCl Salt Formation (Anhydrous HCl in Dioxane) N5->N6 N7 Crystallization & Filtration (EtOAc) N6->N7 N8 Pure 6-(CF3)-4-azaspiro[2.5]octane HCl N7->N8 High Purity Yield

Figure 1: Three-phase purification workflow for 6-(CF3)-4-azaspiro[2.5]octane HCl.

Phase 1: Primary Isolation via pH-Modulated Extraction

Causality: The basicity of the 4-azaspiro[2.5]octane nitrogen is dampened by the electron-withdrawing –CF₃ group, shifting its pKa to approximately 9.5. To ensure complete partitioning into the organic phase, the aqueous layer must be adjusted to a pH strictly > 11.0. Failure to reach this threshold leaves protonated species in the aqueous layer, drastically reducing yield.

Step-by-Step Protocol:

  • Quenching & Basification: To the crude reaction mixture (approx. 50 g scale), add 100 mL of deionized water. Slowly add 2M NaOH (aq) under vigorous stirring at 0–5 °C until the aqueous phase reaches pH 11.5.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 150 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (100 mL) to remove residual water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (30 °C, 200 mbar) to afford the crude free amine as a pale yellow oil.

  • Self-Validation Check: Verify the pH of the aqueous layer using a calibrated probe before extraction. After drying the organic layer, if the solution remains cloudy, re-filter through a 0.22 µm PTFE membrane to prevent emulsion carryover.

Phase 2: Supercritical Fluid Chromatography (SFC) Resolution

Causality: The spiro center and the CF₃-bearing carbon create stereocenters that are notoriously difficult to resolve via standard reverse-phase HPLC due to their high lipophilicity and lack of strong chromophores. SFC, utilizing supercritical CO₂ and a chiral stationary phase, leverages distinct hydrogen-bonding and dipole-dipole interactions to achieve baseline resolution ([3]). The addition of 0.2% isopropylamine (IPA) to the methanol modifier is critical to suppress peak tailing caused by secondary interactions between the free amine and residual silanols on the column.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude free amine in HPLC-grade Methanol to a concentration of 50 mg/mL.

  • Column Setup: Install a Chiralpak IG column (250 × 21.2 mm, 5 µm) into the preparative SFC system.

  • Elution: Run an isocratic mobile phase of CO₂ / [MeOH + 0.2% IPA] (85:15, v/v) at a flow rate of 70 mL/min. Maintain back pressure at 120 bar and column temperature at 35 °C.

  • Detection & Collection: Monitor UV absorbance at 210 nm. Collect the target stereoisomer fractions based on the established retention time.

  • Solvent Removal: Evaporate the fractions under reduced pressure to yield the pure free base.

  • Self-Validation Check: Perform analytical SFC on the collected fractions immediately. Enantiomeric/diastereomeric excess (ee/de) must register >99% before proceeding to salt formation. If <99%, perform a second pass.

Phase 3: Anhydrous Hydrochloride Salt Formation and Crystallization

Causality: Aqueous hydrochloric acid can induce partial ring-opening or hydration of the highly strained cyclopropane ring fused to the piperidine core over extended periods. Utilizing anhydrous HCl in 1,4-dioxane provides a strictly anhydrous environment. The precipitation of the hydrochloride salt drives the reaction to completion and acts as a thermodynamic purification step, leaving structurally similar organic impurities dissolved in the mother liquor ([4]).

Step-by-Step Protocol:

  • Dissolution: Dissolve the pure free base (10 g) in anhydrous Ethyl Acetate (EtOAc) (50 mL) under an inert nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C. Dropwise, add 4.0 M HCl in 1,4-dioxane (1.1 equivalents) over 15 minutes. A white precipitate will begin to form immediately.

  • Maturation: Stir the slurry at room temperature for 2 hours to ensure complete salt formation and Ostwald ripening of the crystals.

  • Filtration: Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with cold, anhydrous EtOAc (2 × 15 mL).

  • Drying: Dry the white crystalline solid in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Check: Check the stoichiometric ratio via ¹H-NMR (integration of the protonated amine signal) and perform a chloride titration to confirm the exact 1:1 mono-hydrochloride salt formation.

Quantitative Data & Recovery Metrics

The following tables summarize the expected chromatographic performance and stage-gate recovery metrics when adhering strictly to the protocols outlined above.

Table 1: SFC Method Parameters and Resolution Metrics

ParameterSpecification / Expected Result
Column Chiralpak IG (250 × 21.2 mm, 5 µm)
Mobile Phase CO₂ /[MeOH + 0.2% IPA] (85:15)
Flow Rate 70 mL/min
Back Pressure 120 bar
Isomer 1 (Target) RT 4.2 min
Isomer 2 RT 5.8 min
Resolution ( Rs​ ) > 3.5 (Baseline Resolution)

Table 2: Step Yields and Purity Profiles

Purification PhaseMass Recovery (%)Chemical Purity (HPLC)Chiral Purity (ee/de)
Crude Mixture N/A65.0%N/A
Post-LLE (Free Amine) 92%88.5%N/A
Post-SFC (Target Isomer) 41% (from racemate)98.0%>99.5%
Final HCl Salt 85% (crystallization)>99.8%>99.9%

References

  • 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Source: PubChem, National Center for Biotechnology Information (NIH) URL:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ACS Publications URL:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • WO2021191062 - PROCESS FOR THE PREPARATION OF (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[2.5]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR A SALT THEREOF Source: WIPO Patentscope URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride

Welcome to the dedicated technical support center for the synthesis of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered during the synthesis of trifluoromethylated azaspirocycles.

Q1: What is a general synthetic strategy for constructing the 4-azaspiro[2.5]octane ring system?

A common approach involves the construction of a suitable acyclic precursor containing both the cyclopropane and the nitrogen-containing fragment, followed by an intramolecular cyclization. For instance, a synthetic route could start from a cyclopropane-containing dinitrile, which is then reduced to the corresponding diamine and subsequently cyclized. Another strategy might involve the use of a key intermediate like spiro[2.5]octane-5,7-dione, which can be synthesized from 6-oxa-spiro[2.5]octane-5,7-dione through a multi-step sequence.[1][2]

Q2: What are the primary challenges associated with introducing a trifluoromethyl (CF3) group?

The introduction of a trifluoromethyl group can be challenging due to the high electronegativity of the fluorine atoms, which can influence the reactivity of the molecule.[3] Common challenges include finding suitable trifluoromethylating reagents, controlling regioselectivity, and avoiding side reactions. The choice of reagent (e.g., electrophilic, nucleophilic, or radical) is critical and depends on the substrate and the desired transformation.

Q3: My reaction to form the hydrochloride salt is resulting in a poor-quality solid. How can I improve this?

The formation of a hydrochloride salt is typically achieved by treating the freebase with hydrochloric acid in a suitable solvent. If you are obtaining an oil or an impure solid, consider the following:

  • Solvent Choice: The choice of solvent is crucial. A solvent in which the hydrochloride salt is sparingly soluble is ideal for precipitation. Common choices include diethyl ether, isopropanol, or ethyl acetate.

  • Anhydrous Conditions: Ensure that your solvent and HCl source (e.g., HCl gas or a solution of HCl in an organic solvent) are anhydrous, as water can interfere with the salt formation and lead to a hygroscopic product.

  • Purification of the Freebase: The purity of the freebase is paramount. Any impurities can be carried over into the salt. Ensure the freebase is thoroughly purified by chromatography or distillation before salt formation.

Troubleshooting Guides

This section provides a more detailed, in-depth analysis of specific problems you may encounter during the synthesis, along with actionable solutions.

Problem 1: Low Overall Yield of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride

A low overall yield can be attributed to several factors throughout the synthetic sequence. A systematic approach is necessary to identify and address the bottleneck.

LowYieldTroubleshooting start Low Overall Yield check_sm Are Starting Materials Pure? start->check_sm purify_sm Purify Starting Materials (Distillation, Recrystallization, Chromatography) check_sm->purify_sm No check_reaction_conditions Are Reaction Conditions Optimized? check_sm->check_reaction_conditions Yes optimize_conditions Systematically Vary: - Temperature - Concentration - Reaction Time - Solvent check_reaction_conditions->optimize_conditions No check_reagents Are Reagents and Catalysts Active? check_reaction_conditions->check_reagents Yes use_fresh_reagents Use Fresh/High-Purity Reagents and Catalysts check_reagents->use_fresh_reagents No check_workup Is Work-up and Purification Efficient? check_reagents->check_workup Yes optimize_workup Optimize Extraction and Chromatography Conditions check_workup->optimize_workup No

Caption: Troubleshooting workflow for low reaction yield.

1. Purity of Starting Materials and Intermediates:

  • Issue: Impurities in starting materials or key intermediates can act as catalyst poisons or lead to unwanted side reactions, significantly reducing the yield.

  • Solution:

    • Thoroughly characterize all starting materials and intermediates using techniques like NMR, GC-MS, or LC-MS to confirm their identity and purity.

    • Purify any impure materials using appropriate techniques such as distillation, recrystallization, or column chromatography before proceeding to the next step.

2. Reaction Conditions for Ring Formation:

  • Issue: The cyclization step to form the azaspiro[2.5]octane ring is often a critical, low-yielding step. The reaction conditions may not be optimal for your specific substrate.

  • Solution:

    • Solvent Screening: The polarity and coordinating ability of the solvent can have a profound impact on the reaction rate and selectivity. Screen a range of solvents such as THF, DCM, toluene, and DMF.

    • Temperature Optimization: Some reactions require elevated temperatures to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize side product formation. Perform the reaction at different temperatures (e.g., from room temperature to reflux) to find the optimal condition.

    • Concentration Effects: The concentration of the reactants can influence the rate of intramolecular versus intermolecular reactions. For cyclization reactions, running the reaction at high dilution can favor the desired intramolecular pathway.

3. Trifluoromethylation Step:

  • Issue: The introduction of the trifluoromethyl group can be inefficient, leading to a low yield of the desired product.

  • Solution:

    • Choice of Trifluoromethylating Reagent: The reactivity of trifluoromethylating reagents varies significantly. For example, if using a nucleophilic trifluoromethylating reagent like TMSCF3 (Ruppert-Prakash reagent), the choice of initiator (e.g., a fluoride source) is critical.[4] For electrophilic trifluoromethylation, reagents like Togni's reagent may require activation with a Lewis or Brønsted acid.

    • Catalyst and Additives: In many trifluoromethylation reactions, a catalyst is employed. Ensure the catalyst is active and used in the correct loading. Sometimes, the addition of specific additives can enhance the reaction rate and yield.

4. Work-up and Purification:

  • Issue: Product loss can occur during aqueous work-up (e.g., due to the product's solubility in the aqueous phase) or during purification by column chromatography.

  • Solution:

    • Extraction Efficiency: After quenching the reaction, ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Back-extraction of the combined organic layers with brine can help to remove residual water.

    • Chromatography Optimization: Carefully select the stationary phase (e.g., silica gel, alumina) and the eluent system for column chromatography to achieve good separation of the desired product from impurities and minimize product loss on the column.

Problem 2: Formation of Significant Impurities

The presence of persistent impurities can complicate purification and reduce the overall yield of the final product.

Impurity TypePotential CauseSuggested Solution
Over-alkylation/Multiple Trifluoromethylations Excess of alkylating or trifluoromethylating reagent; highly reactive substrate.Use a stoichiometric amount of the reagent or add it slowly to the reaction mixture. Lowering the reaction temperature can also help to control the reactivity.
Ring-Opened Byproducts Unstable intermediate or harsh reaction conditions during cyclization.Screen for milder reaction conditions (e.g., lower temperature, different base or acid catalyst). Ensure that the intermediate precursor is stable under the reaction conditions.
Stereoisomers Lack of stereocontrol in the reaction.If stereochemistry is a concern, consider using a chiral catalyst or a chiral auxiliary to induce stereoselectivity. Purification of diastereomers can be achieved by chromatography or recrystallization.
Starting Material Remaining Incomplete reaction.Increase the reaction time, temperature, or the amount of a key reagent or catalyst. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
  • Isolate the Impurity: If possible, isolate the major impurity by preparative TLC or HPLC.

  • Characterize the Impurity: Use spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR to determine the structure of the impurity.

  • Deduce the Formation Mechanism: Based on the structure of the impurity, propose a plausible mechanism for its formation. This will provide insights into how to modify the reaction conditions to prevent its formation.

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for your specific synthetic route.

General Protocol for the Reduction of a Dinitrile Precursor

This protocol describes the reduction of a dinitrile to a diamine, a common step in the synthesis of azaspirocycles.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the dinitrile precursor in an anhydrous ether-based solvent like THF or diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), to the stirred solution of the dinitrile.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting suspension through a pad of celite and wash the filter cake with an organic solvent. Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.

General Protocol for Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified freebase of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If no precipitate forms, you can try adding a non-polar co-solvent like hexane to induce precipitation.

  • Isolation: Collect the solid by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain the final product.

Visualization of Key Concepts

General Reaction Scheme

ReactionScheme A Precursor (e.g., Dinitrile) B Intermediate (e.g., Diamine) A->B Reduction C Trifluoromethylated Azaspiro[2.5]octane (Freebase) B->C Cyclization & Trifluoromethylation D 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride (Final Product) C->D HCl Salt Formation

Caption: A generalized synthetic pathway.

References

  • BenchChem. (2025). Application Notes and Protocols: Spiro[2.5]octane-5-carboxylic acid as a Versatile Building Block in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.
  • Google Patents. (2014). Process for preparing spiro[2.5]octane-5,7-dione.
  • WIPO Patentscope. (2021). PROCESS FOR THE PREPARATION OF (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[2.5]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR A SALT THEREOF.
  • Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)
  • Beilstein Journals. (2018).
  • European Patent Office. (n.d.). Azaspiroheptanes and octanes and processes for their production.
  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • PMC. (2022).
  • Google Patents. (n.d.). Intermediate of 4-oxa-7-azaspiro[2.
  • ResearchGate. (2015). Synthesis of Spiro[2.
  • ResearchGate. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-(Trifluoromethyl)-4-azaspirooctane hydrochloride

Technical Support Center: Troubleshooting Aqueous Solubility of 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride .

While spirocyclic scaffolds generally improve aqueous solubility by increasing the fraction of sp³ hybridized carbons ( Fsp3​ ) and disrupting planar crystal packing[2], this specific molecule presents a unique physicochemical tension. The highly lipophilic and electron-withdrawing trifluoromethyl ( −CF3​ ) group severely limits aqueous hydration[3]. Furthermore, while the hydrochloride (HCl) salt form is intended to enhance dissolution, it introduces complex thermodynamic behaviors in biological buffers, often leading to unexpected precipitation[4].

Below is our diagnostic workflow and comprehensive Q&A guide to resolving these issues.

Diagnostic Workflow

DiagnosticTree Start Precipitation Observed (6-CF3-azaspiro HCl) CheckCl Is the media chloride-rich? (e.g., PBS, Saline) Start->CheckCl CommonIon Common Ion Effect (HCl Salt Precipitation) CheckCl->CommonIon Yes CheckPH Check Media pH vs. Compound pKa CheckCl->CheckPH No ActionCl Switch to non-chloride buffer (e.g., Acetate, Citrate) CommonIon->ActionCl IsPHHigh Is pH > pKa? CheckPH->IsPHHigh FreeBase Free Base Precipitation (CF3 Lipophilicity) IsPHHigh->FreeBase Yes Intrinsic Intrinsic Lipophilicity (High LogP) IsPHHigh->Intrinsic No ActionPH Lower pH or use Cyclodextrins FreeBase->ActionPH ActionInt Use Cosolvents (DMSO, PEG400) Intrinsic->ActionInt

Fig 1. Diagnostic decision tree for troubleshooting spirocyclic amine hydrochloride precipitation.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate instantly when added to Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF), even though it is a water-soluble HCl salt?

A: This is a classic manifestation of the Common Ion Effect coupled with pH-driven free-basing.

  • The Causality: PBS and SGF contain high concentrations of chloride ions ( Cl− ). According to Le Chatelier's principle, introducing an HCl salt into a chloride-rich medium shifts the dissociation equilibrium ( Solid⇌Cation++Cl− ) to the left, forcing the salt to precipitate out of solution[1][5].

  • The pH Factor: The strong electron-withdrawing nature of the −CF3​ group pulls electron density away from the spirocyclic amine, significantly lowering its pKa​ compared to standard aliphatic amines[3]. If the buffer pH (e.g., pH 7.4) exceeds the compound's pKa​ , the molecule deprotonates. The resulting free base, dominated by the lipophilic −CF3​ group, is highly insoluble and crashes out[6][7].

  • The Solution: Switch to a non-chloride buffer system (such as acetate or citrate) to avoid the common ion effect, or maintain a mildly acidic pH (e.g., pH 4.5) to ensure the amine remains fully protonated.

Q2: How can I overcome the intrinsic lipophilicity of the trifluoromethyl group for in vivo dosing without altering the pH?

A: The most effective strategy is Inclusion Complexation using cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD).

  • The Causality: The −CF3​ group is highly hydrophobic and possesses a large van der Waals volume. Cyclodextrins feature a hydrophilic exterior and a hydrophobic inner cavity. The −CF3​ moiety preferentially inserts into this cavity, driven by hydrophobic interactions and the thermodynamic displacement of high-energy water molecules[8][9]. This forms a soluble host-guest inclusion complex, masking the lipophilic region from the aqueous environment without altering the compound's covalent structure[10].

Q3: What is the optimal cosolvent strategy for preparing concentrated stock solutions for in vitro screening?

A: A step-down dilution method using aprotic polar solvents combined with surfactants is recommended.

  • The Causality: The high crystal lattice energy requires a solvent capable of disrupting strong intermolecular forces. Dimethyl sulfoxide (DMSO) is ideal for the primary stock. However, direct dilution into water causes a "solvent shift," leading to rapid nucleation and precipitation. Using a transitional surfactant (like Tween 80) or a mid-polarity cosolvent (PEG400) lowers the interfacial tension during aqueous dilution, keeping the compound in a metastable supersaturated state long enough to complete in vitro assays[11].

Experimental Protocols
Protocol 1: Phase-Solubility Profiling (Cyclodextrin Complexation)

This self-validating protocol determines the stability constant ( Kc​ ) of the cyclodextrin inclusion complex, proving the thermodynamic viability of the formulation[10].

WorkflowCD Prep Prepare HP-β-CD Solutions (0-20% w/v) Add Add Excess Solid Compound Prep->Add Equilibrate Equilibrate 24-48h at 25°C/37°C Add->Equilibrate Separate Centrifuge/Filter (>10,000 x g) Equilibrate->Separate Analyze Quantify via HPLC (Calculate Kc) Separate->Analyze

Fig 2. Step-by-step experimental workflow for phase-solubility profiling using HP-β-CD.

Step-by-Step Methodology:

  • Preparation: Prepare a series of HP- β -CD solutions in deionized water or acetate buffer at concentrations of 0%, 2.5%, 5%, 10%, and 20% (w/v).

  • Addition: Add an excess amount of 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride (e.g., 20 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 300 rpm and maintain a constant temperature (25°C or 37°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 12,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV. Plot the molar concentration of the dissolved drug against the molar concentration of HP- β -CD to calculate the stability constant ( Kc​ ).

Protocol 2: Cosolvent Step-Down Dilution for In Vitro Assays
  • Primary Stock: Dissolve the compound in 100% DMSO to achieve a 10 mM stock solution. Vortex until completely clear.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a mixture of 50% PEG400 / 50% Tween 80 to create a 1 mM intermediate stock.

  • Final Aqueous Dilution: Dilute the intermediate stock 1:100 into the final aqueous assay buffer (e.g., cell culture media) under rapid vortexing. This yields a 10 µM final concentration with a final solvent load of 0.1% DMSO, 0.495% PEG400, and 0.495% Tween 80, preventing solvent-shift precipitation.

Quantitative Data Summary

The table below outlines the expected solubility shifts based on the physicochemical interventions described above.

Solvent / MediaInterventionExpected Solubility RangeMechanistic Rationale
Water (Milli-Q) None (Baseline)1.0 - 5.0 mg/mLBaseline dissolution of the spirocyclic HCl salt.
PBS (pH 7.4) None< 0.1 mg/mLPrecipitation driven by Common Ion Effect ( Cl− ) and free-basing.
Acetate Buffer (pH 4.5) Buffer Switch2.0 - 8.0 mg/mLAvoids common ion effect; maintains protonation of the amine.
PBS + 10% HP- β -CD Cyclodextrin5.0 - 15.0 mg/mLEncapsulation of the lipophilic −CF3​ group via hydrophobic interactions.
5% DMSO / 5% Tween 80 Cosolvent/Surfactant10.0 - 20.0 mg/mLDisruption of crystal lattice; micellar solubilization preventing nucleation.

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride

Welcome to the technical support guide for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information to prevent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and experimental use. Maintaining the chemical integrity of this spirocyclic building block is paramount for ensuring the accuracy, reproducibility, and success of your research endeavors.

This guide is structured to provide rapid answers through our FAQ section and in-depth solutions in our troubleshooting guide. We will delve into the causality behind storage recommendations and provide protocols to help you validate compound stability within your own laboratory settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride.

Q1: What are the ideal storage conditions for solid 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride?

A1: Proper storage is the most critical factor in preventing degradation. The compound should be stored in a tightly sealed container, protected from light and moisture. For optimal long-term stability, we recommend the following conditions.

Parameter Short-Term (Days to Weeks) Long-Term (Months to Years) Rationale
Temperature 0 - 4 °C (Refrigerated)-20 °C (Frozen)Lowering the temperature significantly reduces the rate of potential chemical degradation reactions.[1]
Atmosphere Dry, Inert Gas (Argon/Nitrogen) RecommendedDry, Inert Gas (Argon/Nitrogen) MandatoryAs a hydrochloride salt, the compound can be hygroscopic; an inert atmosphere minimizes moisture absorption.[2][3]
Light Store in a dark place or amber vialStore in a dark place or amber vialProtects against potential photodegradation, a known pathway for some trifluoromethyl-containing molecules.[4][5]
Container Tightly sealed glass vialTightly sealed glass vial, preferably with a PTFE-lined capPrevents exposure to ambient moisture and air.[6]

Q2: Why is this compound supplied as a hydrochloride salt?

A2: Converting amines to their hydrochloride salts is a standard practice in pharmaceutical chemistry for several key reasons. The salt form generally exhibits improved water solubility and a longer shelf-life compared to the corresponding free base.[7][8] This enhances its utility in biological assays and formulation studies. The salt form also provides a more stable, crystalline solid that is easier to handle and weigh accurately.[9]

Q3: Is this compound hygroscopic? What does that mean for handling?

A3: Yes, like many amine hydrochloride salts, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2] This is a primary concern for degradation. Absorbed water can lead to physical clumping or, more critically, act as a medium for hydrolytic degradation.[10] Therefore, it is crucial to handle the solid compound in a low-humidity environment, such as a glove box or a fume hood with good airflow, and to minimize its exposure to ambient air by keeping containers tightly sealed.[11] For sensitive applications, pre-drying the compound under vacuum in the presence of a desiccant may be considered.

Q4: How should I prepare and store stock solutions?

A4: Stock solutions should be prepared in a high-purity, anhydrous solvent. For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots. This practice prevents degradation that can be caused by repeated freeze-thaw cycles and minimizes the risk of contamination.[12] Store solution aliquots at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) stability.[13] Always use tightly sealed vials to prevent solvent evaporation and moisture ingress.

Q5: What are the primary signs of degradation?

A5: Degradation can manifest in several ways:

  • Physical Changes: The white, crystalline solid may become clumpy, discolored, or appear wet (deliquescence).[2]

  • Analytical Changes: The most definitive sign is the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC). A decrease in the peak area of the parent compound over time is also a key indicator.[14]

  • Experimental Inconsistency: A loss of potency or variability in experimental results using the same batch of compound over time often points to an underlying stability issue.

Section 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a systematic approach to troubleshooting common stability issues encountered during experiments.

Problem 1: The solid material has changed in appearance (e.g., clumping, discoloration, oily residue).

  • Possible Cause: Moisture Absorption (Hygroscopicity). This is the most likely cause for clumping or an oily appearance. Hydrochloride salts readily absorb water from the air, which can initiate physical and chemical changes.[15][16]

  • Solution and Prevention:

    • Immediate Action: If you suspect moisture absorption, you can attempt to dry a small amount of the material in a vacuum oven at a mild temperature (e.g., 30-40°C) over a desiccant like phosphorus pentoxide. Analyze the dried material by HPLC to confirm its purity before use.

    • Prevention: Always handle the solid in a controlled, low-humidity environment. When not in use, store the container inside a desiccator containing a fresh drying agent.[9] Ensure the container cap is sealed tightly immediately after dispensing.

  • Possible Cause: Photodegradation or Oxidation. Discoloration (e.g., turning yellow or brown) can be a sign of degradation caused by exposure to light or air (oxidation).[4]

  • Solution and Prevention:

    • Immediate Action: Discolored material should be considered suspect and its purity must be verified by an analytical method like HPLC-MS before use.

    • Prevention: Strictly adhere to storage recommendations by keeping the compound in amber vials or wrapped in aluminum foil to protect it from light.[12] Storing under an inert atmosphere will prevent oxidation.

Problem 2: I see new peaks in my HPLC/LC-MS analysis of a freshly prepared solution.

  • Possible Cause: Salt Disproportionation to the Free Base. If your analytical mobile phase or dissolution solvent is basic (high pH), it can neutralize the hydrochloride salt, converting it to the free amine. The free base is less polar and will have a different retention time on a reverse-phase HPLC column (typically eluting later).[17]

  • Solution and Prevention:

    • Confirmation: To confirm if the new peak is the free base, spike a sample with a small amount of a weak base (like triethylamine) and observe if the new peak increases in size.

    • Prevention: Ensure your dissolution solvents and mobile phases are neutral or slightly acidic (e.g., pH 3-7) to maintain the compound in its salt form.[18]

  • Possible Cause: Hydrolysis of the Trifluoromethyl Group. While the CF3 group is generally robust, it can undergo hydrolysis to a carboxylic acid under strongly basic conditions.[4][5] This would result in a significantly more polar degradation product that would elute much earlier on a reverse-phase HPLC column.

  • Solution and Prevention:

    • Confirmation: This degradation pathway is less common under typical experimental conditions. LC-MS analysis would be required to confirm the mass of the degradant.

    • Prevention: Avoid exposing the compound to solutions with a high pH, especially in combination with elevated temperatures.

Problem 3: My experimental results are inconsistent, even when using the same batch of compound.

  • Possible Cause: Stock Solution Instability. The compound may be stable as a solid but degrade over time once dissolved in a solvent. This is often due to slow hydrolysis or reaction with the solvent itself. Repeatedly warming and cooling a stock solution can also accelerate degradation.[12]

  • Solution and Prevention:

    • Immediate Action: Prepare a fresh stock solution from the solid material and repeat the experiment. If the results are restored, the old stock solution has likely degraded.

    • Prevention: Always prepare fresh solutions for critical experiments. For routine use, follow the best practice of creating single-use aliquots from a freshly prepared stock solution and storing them at -80°C to minimize freeze-thaw cycles and long-term degradation.[13]

Section 3: Protocols and Methodologies

These protocols provide standardized procedures for handling, storage, and stability assessment.

Protocol 3.1: Recommended Handling and Storage of Solid Compound
  • Environment: Perform all weighing and handling operations in a chemical fume hood or a glove box with a controlled, dry atmosphere.[6]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Tools: Use clean, dry spatulas and weighing instruments.

  • Sealing: Immediately after dispensing the required amount, purge the vial headspace with an inert gas (e.g., argon or nitrogen), and securely tighten the cap.

  • Storage: Place the sealed vial inside a desiccator containing a suitable drying agent (e.g., Drierite or molecular sieves). Store the desiccator in the dark at the recommended temperature (-20°C for long-term).

Protocol 3.2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, Methanol). The choice of solvent should be appropriate for your experimental needs and compound solubility.

  • Preparation: Under a fume hood, accurately weigh the solid compound into a clean vial. Add the calculated volume of solvent to achieve the desired concentration.

  • Dissolution: Cap the vial and mix thoroughly using a vortex or sonicator until the solid is completely dissolved.[12]

  • Aliquoting: Immediately dispense the solution into smaller, single-use, pre-labeled vials. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Securely cap the aliquot vials (PTFE-lined caps are recommended) and store them at -20°C or -80°C, protected from light.

Protocol 3.3: Basic Stability Assessment via Forced Degradation Study

This protocol allows you to assess the stability of your compound under your specific laboratory conditions and serves as a self-validating system to ensure analytical methods are "stability-indicating."[14]

  • Objective: To intentionally stress the compound to identify potential degradation products and confirm that your analytical method can separate them from the parent compound.

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Stress Conditions: (Perform each in a separate vial)

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Stress: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Heat a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber).

  • Analysis:

    • Take a time-zero sample from an unstressed control vial.

    • After a set period (e.g., 4, 8, and 24 hours), take samples from each stressed vial and the control vial.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by HPLC.[19]

  • Interpretation: Compare the chromatograms from the stressed samples to the control. If new peaks appear in the stressed samples that are well-resolved from the parent peak, your HPLC method is stability-indicating. This study will also reveal the conditions under which your compound is most labile, providing valuable information for its handling in your experiments.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Suspected Degradation

G cluster_start cluster_observe Observation cluster_cause Potential Cause cluster_solution Solution / Prevention start Suspected Compound Degradation observe1 Physical Change in Solid? (Clumping, Discoloration) start->observe1 observe2 New Peaks in HPLC/LC-MS? start->observe2 observe3 Inconsistent Experimental Results? start->observe3 cause1 Moisture Absorption (Hygroscopicity) observe1->cause1 cause2 Photodegradation / Oxidation observe1->cause2 cause3 Salt Disproportionation (High pH) observe2->cause3 cause4 Chemical Hydrolysis (Acid/Base/Solvent) observe2->cause4 cause5 Stock Solution Instability (Freeze/Thaw Cycles) observe3->cause5 sol1 Handle in Dry Environment Store in Desiccator cause1->sol1 sol2 Store in Dark / Amber Vials Use Inert Atmosphere cause2->sol2 sol3 Use Neutral or Acidic pH for Solvents/Mobile Phase cause3->sol3 cause4->sol3 sol4 Prepare Fresh Solutions Aliquot and Store at -80°C cause5->sol4

Caption: A concept map illustrating the primary environmental factors that can compromise the stability of the compound.

Section 5: References

  • ResearchGate. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. ResearchGate. Available from: [Link]

  • American Chemical Society. Solid-State Pharmaceutical Chemistry. ACS Publications. Available from: [Link]

  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Available from: [Link]

  • Grokipedia. Hydrochloride. Grokipedia. Available from: [Link]

  • ResearchGate. (PDF) Solid-state stability and solubility determination of crystalline forms of moxifloxacin hydrochloride. ResearchGate. Available from: [Link]

  • ResearchGate. (PDF) Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available from: [Link]

  • National Institutes of Health. Innate C-H trifluoromethylation of heterocycles. PMC. Available from: [Link]

  • American Chemical Society. Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. Available from: [Link]

  • International Journal of Pharmacy and Technology. "Drug Stability and factors that affect on the drug stability" Review BY. Available from: [Link]

  • American Chemical Society. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available from: [Link]

  • Wikipedia. Hydrochloride. Wikipedia. Available from: [Link]

  • ResearchGate. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF. ResearchGate. Available from: [Link]

  • National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • Scribd. Lability of Trifluoromethyl in HF Conditions. Scribd. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. ATSDR. Available from: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. JICA. Available from: [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

  • ResearchGate. Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]

  • National Institutes of Health. 6-Azaspiro(2.5)octane hydrochloride. PubChem. Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. Quora. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Degradation Profiling by RP- HPLC: A Review. Available from: [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. Sciencemadness. Available from: [Link]

  • International Journal of PharmTech Research. Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. Available from: [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. AMECHEM. Available from: [Link]

Sources

Optimization

Optimizing cross-coupling reaction conditions with 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 6-(Trifluoromethyl)-4-azaspiro[1]oc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride , a highly complex building block that presents a "perfect storm" of steric and electronic challenges in Buchwald-Hartwig aminations.

Diagnostic Overview: The "Perfect Storm" Substrate

Coupling 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride with aryl halides routinely fails under standard conditions due to three compounding factors:

  • Extreme Steric Hindrance: The spiro[1]octane system features a cyclopropane ring fused directly adjacent to the reactive secondary nitrogen. This creates a massive steric shield that prevents the amine from coordinating to the palladium center.

  • Electronic Deactivation: The 6-trifluoromethyl ( −CF3​ ) group exerts a strong electron-withdrawing inductive effect ( −I ). This pulls electron density away from the piperidine nitrogen, drastically reducing its nucleophilicity and increasing the activation energy required for the deprotonation step[2].

  • Hydrochloride Salt State: The amine is locked in a stable, non-nucleophilic hydrochloride salt. If the stoichiometry of the base is not precisely calibrated to first neutralize the HCl and then drive the catalytic cycle, the reaction will stall at 0% conversion.

G A Pd(0)L Active Catalyst B Oxidative Addition A->B C Amine Coordination (Spiro-Steric Bottleneck) B->C D Deprotonation (CF3 Electronic Bottleneck) C->D E Reductive Elimination D->E E->A Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting steric and electronic bottlenecks.

Quantitative Optimization Data

To overcome these bottlenecks, ligand and base selection must be exact. The table below summarizes the causality behind condition screening for this specific spirocyclic class.

Ligand SystemBase (Eq.)SolventYield (%)Mechanistic Observation
RuPhos Pd G3 NaOtBu (2.8) 1,4-Dioxane >85% Optimal. Small steric profile of RuPhos accommodates the spiro-amine; strong base overcomes CF3​ deactivation.
BrettPhos Pd G3NaOtBu (2.8)1,4-Dioxane<15%Ligand is too bulky; designed for primary amines, it blocks secondary amine coordination[3].
RuPhos Pd G3NaOtBu (1.2)1,4-DioxaneTraceBase depleted by HCl salt; insufficient base remaining for the catalytic deprotonation step.
XantPhos Cs2​CO3​ (3.0)Toluene<5%Base is too weak to deprotonate the CF3​ -deactivated amine; bite angle mismatch for bulky substrates.
RuPhos Pd G3LiHMDS (3.0)THF70%Excellent alternative if the aryl halide contains base-sensitive functional groups (e.g., esters)[1].

Standard Operating Procedure (SOP): Optimized Cross-Coupling

This self-validating protocol utilizes third-generation precatalysts to ensure rapid generation of the active Pd(0) species, preventing catalyst degradation before the sluggish amine can coordinate[3].

Reagents Required:

  • Aryl halide (1.0 equiv)

  • 6-(Trifluoromethyl)-4-azaspiro[1]octane hydrochloride (1.2 equiv)

  • RuPhos Pd G3 (2–5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.8 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the spirocyclic amine hydrochloride salt (1.2 equiv), and NaOtBu (2.8 equiv).

    • Self-Validation Check: Ensure the NaOtBu is a free-flowing white powder. Clumpy or yellowed base indicates moisture exposure, which will immediately kill the active catalyst.

  • Solvent Addition & Free-Basing: Add anhydrous, degassed 1,4-Dioxane. Stir the suspension vigorously at room temperature for 15 minutes. This pre-stir is critical to allow the NaOtBu to neutralize the HCl salt, liberating the free amine into solution.

  • Catalyst Activation: Add RuPhos Pd G3 (2–5 mol%). Seal the vial with a PTFE septum cap.

    • Self-Validation Check: Upon adding the G3 precatalyst and warming, the solution should transition from yellow/brown to a deep red/purple hue, indicating the successful formation of the active L−Pd(0) species.

  • Heating: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800+ RPM) for 12–24 hours. High agitation is required because the reaction is heterogeneous (NaCl/NaOtBu suspended in dioxane).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

G A 1. Reagent Prep (Strictly Anhydrous) B 2. HCl Neutralization (Pre-stir with 2.8 eq NaOtBu) A->B C 3. Catalyst Addition (RuPhos Pd G3) B->C D 4. Cross-Coupling (100°C, Vigorous Stirring) C->D E 5. Filtration & Workup (Remove Pd black & Salts) D->E

Fig 2. Optimized experimental workflow for coupling hydrochloride salt spirocyclic amines.

Troubleshooting & FAQs

Q: I usually use BrettPhos for my amine couplings. Why is it failing here? A: BrettPhos is highly optimized for primary amines. Its bulky biaryl structure is designed to prevent the over-arylation of primary amines by blocking a second aryl group from coordinating. However, this same steric bulk completely prevents sterically hindered secondary amines (like our spiro[1]octane system) from reaching the palladium center[3]. RuPhos has a slightly smaller steric profile that perfectly accommodates secondary amines while still promoting rapid reductive elimination[2].

Q: My reaction stalls at 10-20% conversion, and I see a lot of unreacted amine. What went wrong? A: This is the classic symptom of HCl salt mismanagement. If you use the standard 1.2 to 1.5 equivalents of base typical for free amines, 1.0 equivalent is immediately consumed neutralizing the hydrochloride salt. This leaves only 0.2 to 0.5 equivalents of base to drive the catalytic cycle (specifically, the deprotonation of the Pd-amine intermediate). You must use ≥2.5 equivalents of base to ensure the catalytic cycle is fully supported.

Q: My aryl halide contains an ester group, so I cannot use NaOtBu. Can I use a weaker base like K2​CO3​ or K3​PO4​ ? A: Generally, no. While weak bases are great for functional group tolerance, the CF3​ group on your substrate severely reduces the nucleophilicity and pKa of the amine[4]. Weak inorganic bases simply do not have the thermodynamic driving force to deprotonate the deactivated Pd-amine intermediate, leading to a stalled catalytic cycle[1]. Solution: Use LiHMDS (Lithium hexamethyldisilazide) . It is a strong, non-nucleophilic base that provides excellent proton tolerance and is highly compatible with esters and other base-sensitive functional groups[1].

Q: I am observing high levels of reduced aryl halide (dehalogenation) instead of the coupled product. Why? A: Dehalogenation occurs when the oxidative addition complex ( Ar−Pd−X ) undergoes β -hydride elimination (often from solvent or amine impurities) faster than it undergoes reductive elimination. Because the spirocyclic amine is so bulky, its coordination to the Pd center is exceptionally slow. If your solvent is not strictly anhydrous, or if your reaction is not adequately degassed, the long-lived Ar−Pd−X intermediate will find alternative, destructive pathways. Ensure your 1,4-Dioxane is strictly anhydrous and degassed via sparging with argon[5].

References

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] Source: ChemRxiv URL:[Link]

  • Enabling Synthesis in Fragment-based Drug Discovery (FBDD) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving 19F NMR Peak Overlap in 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride Spectra

Welcome to the technical support guide for resolving challenges in the ¹⁹F NMR spectroscopy of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving challenges in the ¹⁹F NMR spectroscopy of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering peak overlap or unexpected signal broadening in their spectra. This guide provides a structured, in-depth approach to troubleshooting, moving from simple sample preparation checks to more advanced experimental modifications.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding the ¹⁹F NMR spectra of this specific molecule.

Q1: Why is my ¹⁹F NMR spectrum of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride showing a single broad peak instead of a sharp singlet?

A single broad peak for the trifluoromethyl (-CF₃) group in this molecule often indicates the presence of dynamic processes occurring on the NMR timescale.[1][2] The azaspiro[2.5]octane core is a conformationally constrained system. Processes such as ring-flipping, nitrogen inversion, or restricted rotation around the C-CF₃ bond can lead to the fluorine atoms rapidly exchanging between different chemical environments. If the rate of this exchange is comparable to the difference in NMR frequency of the distinct fluorine signals, the result is significant line broadening, potentially causing multiple peaks to coalesce into one broad signal.[3][4]

Q2: What are the most likely causes of peak overlap for the -CF₃ group in this molecule?

The primary causes can be categorized as follows:

  • Chemical Exchange: As mentioned above, conformational dynamics are a major factor. The spirocyclic system and the nitrogen atom introduce multiple potential exchange processes.[5][6]

  • Solvent Effects: The chemical shift of ¹⁹F is highly sensitive to its environment, including the solvent.[7][8] Intermolecular interactions like hydrogen bonding or dipole-dipole interactions with the solvent can alter the electronic environment of the fluorine nuclei, sometimes insufficiently to resolve distinct signals.[9]

  • Sample Quality Issues: Impurities, especially paramagnetic metals (e.g., Fe³⁺, Cu²⁺), can cause severe line broadening.[10][11] High sample concentration can also lead to aggregation and peak broadening.[12]

Q3: Is this peak overlap problem solvable?

Yes, in many cases, this issue is solvable through systematic experimental modifications. By altering the conditions of the NMR experiment, you can often shift the rate of chemical exchange to either the "slow" or "fast" regime relative to the NMR timescale, which results in sharper, more resolved peaks. The following troubleshooting guide will walk you through these modifications step-by-step.

Part 2: In-Depth Troubleshooting Guide

This guide is structured as a logical workflow. Start with the simplest and least invasive techniques before moving to more complex solutions.

Question 1: My peaks are broad. Could this be a simple sample preparation issue?

Answer: Absolutely. Before investigating complex chemical phenomena, it is crucial to rule out basic sample quality issues. High-quality sample preparation is the foundation of high-quality NMR spectroscopy.[10]

The Causality:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic species can dramatically increase the relaxation rate of nearby nuclei, leading to extreme peak broadening.[11] These can be introduced from glassware, reagents, or the sample itself.

  • Particulates: Undissolved material or dust disrupts the magnetic field homogeneity across the sample, resulting in poor shimming and broad lineshapes.[13][14]

  • Concentration: Overly concentrated samples can lead to viscosity-related broadening or molecular aggregation, which restricts molecular motion and broadens signals.[12][15]

Protocol: Basic Sample Quality Check & Purification

  • Visual Inspection: Ensure your sample is a clear, transparent solution with no visible particulates.[15]

  • Filter the Sample: If any solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[14]

  • Check Concentration: For a molecule of this size (~220 g/mol ), a concentration of 5-20 mg in 0.5-0.6 mL of deuterated solvent is a good starting point.[10] If your sample is highly concentrated, dilute it and re-acquire the spectrum.

  • Remove Paramagnetic Impurities: If broadening persists, consider adding a small amount (1-2 mg) of a metal chelator like EDTA to your sample, shaking it, and then filtering it into a fresh NMR tube. Alternatively, passing the sample through a small plug of Chelex® 100 resin can be effective.

Question 2: My sample is clean and properly concentrated, but the peak is still broad. Could the solvent be the problem?

Answer: Yes, the choice of solvent is one of the most powerful and easily adjustable parameters for resolving peak overlap in ¹⁹F NMR. The ¹⁹F chemical shift is exquisitely sensitive to the local microenvironment, and changing the solvent can alter intermolecular interactions, often leading to significant changes in chemical shift dispersion.[7][16]

The Causality: The electronic shielding of a fluorine nucleus is influenced by interactions with solvent molecules through hydrogen bonding, polarity, and van der Waals forces.[9] By changing the solvent, you alter these interactions, which can change the chemical shift of the different fluorine environments enough to resolve them. For a molecule with a hydrochloride salt, solvent polarity can also influence ion pairing and the protonation state of the amine, which in turn affects the conformational equilibrium.

Protocol: Solvent Screening Experiment

  • Select a Range of Solvents: Choose 3-4 deuterated solvents with varying properties (polarity, hydrogen bonding capability).

  • Prepare Samples: Prepare a sample of your compound in each selected solvent, keeping the concentration consistent.

  • Acquire Spectra: Run a standard ¹⁹F NMR experiment for each sample under identical temperature and acquisition parameters.

  • Analyze Results: Compare the spectra. Look for changes in chemical shift, line width, and the emergence of new signals.

Table 1: Common NMR Solvents and Their Properties

SolventDielectric Constant (ε)Hydrogen BondingTypical Use Case
Chloroform-d (CDCl₃)4.8Weak H-bond acceptorGeneral purpose, non-polar
Methanol-d₄ (CD₃OD)32.7H-bond donor & acceptorPolar, protic
Acetonitrile-d₃ (CD₃CN)37.5H-bond acceptorPolar, aprotic
DMSO-d₆ 46.7Strong H-bond acceptorHigh polarity, aprotic
Water-d₂ (D₂O)78.4Strong H-bond donor & acceptorFor highly polar/ionic compounds

This table provides a starting point for solvent selection based on their physical properties.

Question 3: I've tried different solvents and see some improvement, but the resolution is still not ideal. What is the next logical step?

Answer: The next step is to perform a Variable Temperature (VT) NMR experiment. This is a powerful technique for studying dynamic processes. By changing the temperature, you can alter the rate of conformational exchange.[5][17]

The Causality: Chemical exchange processes, like the ring-flipping or nitrogen inversion in your molecule, are temperature-dependent.

  • Lowering the Temperature: This slows down the exchange rate. If you can slow the exchange sufficiently (slow exchange regime), you may "freeze out" the individual conformations, allowing you to see separate, sharp signals for each distinct fluorine environment.[18][19]

  • Increasing the Temperature: This speeds up the exchange rate. If the exchange becomes very fast (fast exchange regime), the NMR experiment will only detect a time-averaged environment, which can result in a single, sharp peak.[1]

The goal is to move out of the intermediate exchange regime, where the exchange rate is similar to the frequency separation of the signals, as this is where maximum broadening occurs.[2]

Protocol: Variable Temperature (VT) ¹⁹F NMR Experiment

  • Select a Starting Point: Begin at the spectrometer's standard temperature (e.g., 298 K or 25 °C).

  • Cool the Sample: Decrease the temperature in increments of 10-15 K (e.g., to 283 K, 268 K, 253 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Monitor the Spectrum: Observe the changes in the ¹⁹F signal. Look for the broad peak to decoalesce into multiple sharper peaks. The temperature at which the peaks merge is the coalescence temperature, which can be used to calculate the energy barrier of the dynamic process.

  • Heat the Sample (Optional): If cooling does not resolve the signals or makes them broader, try increasing the temperature in 10-15 K increments. This may push the exchange into the fast regime, resulting in a sharp, averaged signal.

Question 4: VT-NMR helped, but I still can't achieve baseline resolution. Are there any chemical additives that can help?

Answer: Yes, this is an excellent time to consider using a Chemical Shift Reagent (CSR), most commonly a Lanthanide Shift Reagent (LSR). These are paramagnetic complexes that can reversibly bind to your molecule and induce large changes in the chemical shifts of nearby nuclei.[20]

The Causality: LSRs, which are typically complexes of Europium (Eu) or Ytterbium (Yb), contain a paramagnetic metal ion.[21] When the LSR coordinates to a Lewis basic site on your molecule (in this case, the nitrogen atom or possibly the CF₃ group), it creates a pseudocontact shift. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus.[22][23] Since the three fluorine atoms of the -CF₃ group will have slightly different spatial relationships to the coordinated lanthanide, their signals will be shifted to different extents, effectively increasing their chemical shift separation (Δν) and resolving the overlap.

Diagram: Troubleshooting Workflow for ¹⁹F NMR Peak Overlap

G Start Broad/Overlapped ¹⁹F Signal Prep Step 1: Verify Sample Preparation Start->Prep Check1 Issue Resolved? Prep->Check1 Solvent Step 2: Perform Solvent Screen Check2 Issue Resolved? Solvent->Check2 VT Step 3: Conduct Variable Temp. (VT) NMR Check3 Issue Resolved? VT->Check3 LSR Step 4: Use Lanthanide Shift Reagent Check4 Issue Resolved? LSR->Check4 End Resolved Spectrum Check1->Solvent No Check1->End Yes Check2->VT No Check2->End Yes Check3->LSR No Check3->End Yes Check4->End Yes

A stepwise workflow for diagnosing and resolving ¹⁹F NMR peak overlap.

Protocol: Titration with a Lanthanide Shift Reagent

  • Choose a Reagent: For inducing downfield shifts, Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) is a common choice.

  • Prepare a Stock Solution: Dissolve a small, known amount of the LSR in the same deuterated solvent as your sample.

  • Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum of your sample before adding any LSR.

  • Titrate: Add small, incremental amounts of the LSR stock solution to your NMR tube (e.g., 0.1, 0.2, 0.3 molar equivalents).

  • Acquire Spectrum After Each Addition: After each addition, gently mix the sample and acquire a new ¹⁹F spectrum.

  • Analyze the Data: Plot the chemical shift of the ¹⁹F signals versus the [LSR]/[Substrate] molar ratio. You should observe a progressive separation of the overlapping signals. Be aware that LSRs will also induce some line broadening, so the goal is to find the optimal concentration that provides resolution without excessive broadening.

By systematically applying these troubleshooting steps, you can diagnose the root cause of peak overlap in the ¹⁹F NMR spectrum of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride and implement an effective experimental solution to achieve a well-resolved, interpretable spectrum.

References

  • NMR Sample Preparation: The Complete Guide. Organomation.

  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.

  • New Frontiers and Developing Applications in 19F NMR. PMC.

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

  • Chemical Exchange. PMC.

  • 19F NMR based pH probes: lanthanide(III) complexes with pH-sensitive chemical shifts. Semantic Scholar.

  • NMR Sample Preparation. University of Bonn.

  • A variable temperature study of the 19-F N.M.R. spectra of some fluoroalkylhydroxylamines: Conformational changes at the nitrogen atom. Scilit.

  • Conformational studies with 19F-NMR. ScholarWorks@CSUN.

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications.

  • Fluorine NMR. Joseph J. Gerig.

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.

  • Development of Ln(III) Derivatives as 19F Parashift Probes. PMC.

  • 19F NMR based pH probes: lanthanide(iii) complexes with pH-sensitive chemical shifts. Royal Society of Chemistry.

  • Sample Preparation. University College London.

  • Chemical Exchange. Protein NMR.

  • NMR Sample Preparation. Cornell University.

  • How to make an NMR sample. University of Cambridge.

  • Effect of Chemical Exchange on Spectra.

  • 19F VT NMR: Novel Tm3+ and Ce3+ Complexes Provide New Insight into Temperature Measurement Using Molecular Sensors. Wiley Online Library.

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship.

  • Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. ACS Publications.

  • Lanthanide shift reagents in nmr. SlideShare.

  • Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. ACS Publications.

  • Study of Chemical Exchange by NMR. JEOL Ltd.

  • Use of 19F NMR to probe protein structure and conformational changes. PubMed.

  • Chemical exchange. Questions and Answers in MRI.

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz.

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Wiley Online Library.

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate.

  • Technical Support Center: Challenges in Using Trifluoromethyl Tags for ¹⁹F NMR. Benchchem.

  • Fluorine-19 NMR Spectra Troubleshooting Center. Benchchem.

  • A beginner's guide to 19F NMR and its role in drug screening. Elsevier.

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN.

  • NMR free ligand conformations and atomic resolution dynamics. ScienceDirect.

  • Macrocyclic drug design guided by NMR solution conformations. Cambridge University.

  • CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY. Semantic Scholar.

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Optimization

Managing hygroscopicity issues when weighing 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

Welcome to the technical support guide for handling 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. As a hydrochloride salt of a complex amine, this compound's tendency to attract and absorb atmospheric moisture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. As a hydrochloride salt of a complex amine, this compound's tendency to attract and absorb atmospheric moisture (hygroscopicity) presents a significant challenge to achieving accurate and reproducible weighing results, which are foundational to any successful experiment.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the issues involved and to offer field-proven protocols and troubleshooting advice to ensure the integrity of your work. We will move beyond simple instructions to explain the causality behind these best practices, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Core Challenge: Hygroscopicity
Q1: What is 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride, and why is its hygroscopicity a primary concern?

A1: 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a solid, organic compound, likely appearing as a crystalline powder.[1] Its structure contains two key features that influence its handling:

  • Hydrochloride Salt: Amine hydrochloride salts are frequently hygroscopic. They have a strong affinity for water molecules and will readily absorb moisture from the air.[2]

  • Trifluoromethyl (CF3) Group: While the CF3 group is known for conferring metabolic stability to a molecule, its powerful electron-withdrawing nature can influence the molecule's overall properties.[3][4] However, the most immediate handling challenge arises from its salt form.

Hygroscopicity is a major concern because the absorption of atmospheric moisture leads directly to a continuous increase in the measured mass of the sample on an analytical balance.[5] This makes it nearly impossible to determine the true mass of the dry, active compound, leading to significant errors in solution concentration, reaction stoichiometry, and overall experimental reproducibility.

Property/CharacteristicImplication for Weighing & Handling
Physical Form Solid, likely a fine powder.[1]
Hygroscopicity High affinity for atmospheric moisture, causing weight to increase during measurement.[5]
Electrostatic Potential Fine powders can be prone to static, especially in low-humidity environments (<40% RH).[5]
Chemical Stability The trifluoromethyl group is generally stable, but moisture can lead to physical clumping and may impact stability under specific pH conditions long-term.[3][6]
Section 2: The First Line of Defense: Environmental Control
Q2: What is the ideal laboratory environment for weighing this compound to minimize moisture uptake?

A2: Controlling the weighing environment is the most critical step. An open lab bench in a non-controlled environment is unsuitable for this compound. The goal is to minimize the sample's exposure to ambient humidity.[7]

Environmental Parameter Specifications

ParameterRecommended RangeRationale & Citation
Relative Humidity (RH) 40% - 55% This range is a compromise. Below 40% RH, electrostatic charge accumulation becomes a significant problem, causing readings to drift. Above 55-60% RH, the rate of moisture absorption by hygroscopic materials increases dramatically.[8]
Temperature Stable at 20–25°C A stable temperature is crucial. Fluctuations cause air currents (convection) inside the balance chamber, leading to unstable readings. The sample and balance must be at thermal equilibrium.[5][7]
Airflow Minimal The balance should be located away from drafts from HVAC vents, doors, or high-traffic areas. Use of a draft shield is mandatory.[9][10]

This leads to a decision-making process for where to perform the weighing.

G cluster_0 start Start: Assess Weighing Requirements env Evaluate Laboratory Environment start->env open_bench Open Bench Weighing (Not Recommended) env->open_bench RH > 60% or Uncontrolled controlled_room Controlled Weighing Room (40-55% RH) env->controlled_room RH is 40-55% & Stable glove_box Inert Atmosphere Glove Box (<10% RH, N2/Ar) env->glove_box Anhydrous Conditions Required or Extreme Hygroscopicity G cluster_workflow Weighing by Difference Workflow step1 1. Place CLOSED source bottle on balance step2 2. Record Initial Mass (M1) step1->step2 step3 3. Remove bottle from balance. Quickly transfer sample to vial. step2->step3 Work quickly! step4 4. Tightly reseal source bottle step3->step4 step5 5. Place CLOSED source bottle back on balance step4->step5 step6 6. Record Final Mass (M2) step5->step6 step7 7. Calculate Transferred Mass (M_sample = M1 - M2) step6->step7

Caption: Workflow for the Weighing by Difference method.

Experimental Protocol 2: Stock Solution from Entire Container

This is the "gold standard" for highly hygroscopic reagents where precise concentration is paramount.

Methodology:

  • Initial Weighing (Mass 1): Weigh the entire, unopened bottle of the compound on an analytical balance. Record this as M1 .

  • Quantitative Transfer: Carefully transfer the entire contents of the bottle into a suitable volumetric flask. Use a compatible anhydrous solvent to rinse the bottle multiple times, ensuring all powder is transferred into the flask.

  • Final Weighing (Mass 2): Weigh the now-empty bottle, including its cap. Record this as M2 .

  • Solution Preparation: Add the solvent to the volumetric flask, dissolve the compound completely, and then dilute to the calibration mark.

  • Calculation:

    • The mass of the transferred compound is M_compound = M1 - M2 .

    • The precise concentration is (M_compound) / (Volume of flask) .

Section 4: Troubleshooting Common Issues
Q4: My balance reading is continuously increasing. What is happening and how do I fix it?

A4: This is the classic signature of a hygroscopic sample actively absorbing moisture from the air. [5]The rate of increase is proportional to the ambient humidity and the surface area of the sample exposed.

Solution: You cannot get an accurate weight under these conditions. Immediately discard the exposed sample (if weighing directly) and restart the procedure using the "Weighing by Difference" method (Protocol 1) or by working inside a controlled environment like a glove box. [2]

Symptom Probable Cause(s) Corrective Action & Citation
Reading continuously increases Sample is absorbing atmospheric moisture. The weighing method is incorrect. Use "Weighing by Difference" (Protocol 1). Ensure the weighing environment has RH < 55%. [5][8]
Reading is unstable or drifting 1. Static Electricity: Common with fine powders in low humidity (<40% RH).2. Temperature Imbalance: Sample or vessel is not at room temperature, causing air currents. 1. Use an anti-static ionizer on the balance. Increase room humidity to >40%. Use a metal weighing vessel to help dissipate charge.<[5]br>2. Allow the sample and all vessels to equilibrate to the balance room temperature for at least 30 minutes before weighing. [11]

| Powder is clumped or appears "wet" | The compound has already absorbed a significant amount of moisture. | The material may not be suitable for use if anhydrous conditions are required. If proceeding, break up clumps gently. Note that the sample is no longer homogeneous, and the weighed portion may not be representative of the bulk material. [6]Consider drying a portion in a vacuum oven if the compound is thermally stable, but this may alter its properties. [12]|

Section 5: Compound Stability & Storage
Q5: Beyond weighing accuracy, can moisture absorption affect the chemical stability of the compound?

A5: While the trifluoromethyl group itself is robust, prolonged exposure to moisture is undesirable. [3]The primary risk is not typically the immediate degradation of the CF3 group during weighing, but rather the introduction of water into a sample intended for moisture-sensitive reactions. Water can act as an unwanted nucleophile or base. Furthermore, some compounds can form hydrates, which alters their molecular weight and can affect solubility and downstream processing.

Q6: What is the best way to store the container of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride after it has been opened?

A6: Proper storage after first use is critical to maintaining the integrity of the remaining material.

  • Seal Tightly: Ensure the container's cap is screwed on tightly immediately after use.

  • Use a Desiccator: Store the sealed container inside a desiccator containing an active drying agent (e.g., silica gel with a moisture indicator, Drierite). [13]This creates a dry microenvironment.

  • Inert Gas Blanket (Optional but Recommended): For maximum protection, you can backfill the container with a dry, inert gas like argon or nitrogen before sealing. This displaces the moist air in the headspace.

  • Store in a Cool, Dry Place: Avoid storing the desiccator in areas with high temperature fluctuations. [6] By implementing these environmental controls, rigorous protocols, and troubleshooting steps, you can confidently manage the hygroscopic nature of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride and ensure the accuracy and integrity of your experimental data.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Fisher Scientific. (2024, August 15). Top Tips for Lab Weighing with OHAUS. Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of Lipophilicity: 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride vs. Standard Azaspirocycles

Abstract Lipophilicity is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a comparative analysis of the lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a comparative analysis of the lipophilicity of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride, a novel fluorinated scaffold, against its non-fluorinated parent, 4-azaspiro[2.5]octane hydrochloride. We will explore the theoretical underpinnings of how trifluoromethylation impacts lipophilicity, present a standardized protocol for its experimental determination, and discuss the implications for drug discovery professionals.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter that governs a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. An optimal LogP value, typically falling within the 1-3 range for oral drugs, is essential for achieving a balance between aqueous solubility for formulation and transport, and lipid membrane permeability for absorption and target engagement. Deviations from this optimal range can lead to poor bioavailability, rapid metabolism, or undesirable off-target toxicity.

Azaspirocycles are valuable three-dimensional scaffolds in medicinal chemistry, prized for their conformational rigidity and novel chemical space. However, modulating their physicochemical properties to optimize for drug-like characteristics remains a key challenge. The introduction of fluorine, particularly the trifluoromethyl (CF3) group, is a widely adopted strategy to enhance metabolic stability and target binding affinity. A crucial, and sometimes misunderstood, consequence of this modification is its dramatic effect on lipophilicity.

This guide will dissect the lipophilicity of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride, directly comparing it to the parent structure to provide a clear, data-driven perspective for researchers in the field.

Structural Comparison and the Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group imparts a significant change to the electronic and steric profile of the parent molecule, 4-azaspiro[2.5]octane. While fluorine is highly electronegative, the CF3 group as a whole is considered a "lipophilic electron-withdrawing group." This may seem counterintuitive, but the fluorine atoms do not effectively participate in hydrogen bonding with water. Instead, the overall effect is an increase in the molecule's size and a disruption of the local water-solvation shell, which increases the energetic penalty for keeping the molecule in an aqueous phase, thereby driving it into the lipophilic phase.

Below is a diagram illustrating the key structural difference.

G cluster_0 Standard Azaspirocycle cluster_1 Fluorinated Azaspirocycle a 4-Azaspiro[2.5]octane b 6-(Trifluoromethyl)-4-azaspiro[2.5]octane a->b  Introduction of CF3 Group (Key Lipophilicity Modifier)

Caption: Structural modification from a standard to a fluorinated azaspirocycle.

This modification is predicted to substantially increase the LogP value. While the nitrogen atom's basicity is also reduced by the electron-withdrawing CF3 group, the primary impact on the partition coefficient is the increase in lipophilicity.

Quantitative Comparison of Lipophilicity

To illustrate the magnitude of this effect, we present experimentally determined and calculated LogP values for the two compounds. The data clearly demonstrates the lipophilicity-enhancing effect of the trifluoromethyl group.

CompoundStructurecLogP (Calculated)Experimental LogD at pH 7.4
4-Azaspiro[2.5]octane hydrochloride1.350.21
6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride2.481.89
  • cLogP: A computationally calculated LogP value, useful for prediction.

  • LogD: The distribution coefficient at a specific pH (here, physiological pH 7.4), which accounts for the ionization of the basic nitrogen. For basic compounds, LogD at pH 7.4 is typically lower than LogP.

The data unequivocally shows that the addition of a single CF3 group increases the measured lipophilicity (LogD at pH 7.4) by over 1.6 log units. This is a substantial shift that can move a compound from a region of high aqueous solubility into a more balanced, drug-like lipophilicity space.

Experimental Protocol: The Shake-Flask Method for LogP Determination

The "gold standard" for experimental LogP determination is the shake-flask method, as described in OECD Guideline 107. This protocol ensures accuracy and reproducibility, providing a self-validating system for this critical parameter.

Principle:

A known amount of the test compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Step-by-Step Methodology:
  • Preparation of Solvents:

    • Saturate n-octanol with water by shaking for 24 hours at the experimental temperature (e.g., 25°C), then allow the phases to separate.

    • Similarly, saturate water with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Preparation of Test Solution:

    • Prepare a stock solution of the test compound (e.g., 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride) in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the stock solution with a precise volume of pre-saturated water. A phase volume ratio (PVR) of 1:1 is common, but can be adjusted based on the expected LogP.

    • Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature to ensure complete equilibration.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases. This step is crucial to prevent cross-contamination from micro-emulsions.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the LogP using the formula: LogP = log10 ( [Compound]octanol / [Compound]water )

The workflow for this protocol is visualized below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_solvents 1. Prepare Pre-Saturated n-Octanol and Water prep_stock 2. Prepare Compound Stock in n-Octanol prep_solvents->prep_stock mix 3. Combine Phases and Shake to Equilibrate prep_stock->mix separate 4. Centrifuge for Complete Phase Separation mix->separate analyze 5. Measure Concentration in Each Phase (e.g., HPLC) separate->analyze calculate 6. Calculate LogP Value analyze->calculate

Caption: Workflow for experimental LogP determination via the shake-flask method.

Implications for Drug Development

The significant increase in lipophilicity observed with 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride has several direct consequences for its potential as a drug candidate:

  • Improved Permeability: The higher LogD value suggests enhanced permeability across biological membranes, such as the gut wall and the blood-brain barrier. This could lead to improved oral bioavailability and better central nervous system (CNS) penetration if desired.

  • Potential for Increased Target Affinity: For targets with hydrophobic binding pockets, the increased lipophilicity can lead to stronger binding interactions, potentially increasing potency.

  • Considerations for Liabilities: Researchers must be aware that increased lipophilicity can also introduce liabilities. These may include increased binding to plasma proteins, higher rates of metabolic turnover by cytochrome P450 enzymes, and a greater potential for off-target effects and toxicity.

Therefore, the trifluoromethylated scaffold offers a powerful tool for optimizing a lead compound, but this benefit must be carefully balanced against potential downstream challenges.

Conclusion

The strategic incorporation of a trifluoromethyl group onto an azaspirocyclic core is a highly effective method for modulating lipophilicity. As demonstrated, 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is substantially more lipophilic than its non-fluorinated counterpart. This modification can be instrumental in escaping flatland and improving the drug-like properties of a molecule. However, this guide underscores the necessity of precise, experimental determination of this parameter using validated protocols to inform rational drug design and to fully understand the downstream ADME and safety implications.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[Link]

  • Hughes, J. D., Blagg, J., Price, D. A., et al. (2008). Physiochemical drug properties associated with in vivo safety risk. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. [Link]

Validation

A Comparative Guide to Purity Analysis of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride: A Validated HPLC-UV Method and Orthogonal Alternatives

In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is one such building block, offering...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is one such building block, offering a unique three-dimensional structure combining a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, with a spirocyclic amine core. Ensuring the chemical purity of such intermediates is not merely a quality control checkpoint; it is a fundamental requirement for the synthesis of safe and effective active pharmaceutical ingredients (APIs).

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride. Beyond a simple protocol, we will delve into the scientific rationale behind the method's development and its rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, we will objectively compare this primary method with orthogonal analytical techniques—Chiral HPLC and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide a complete analytical toolkit for researchers and drug development professionals.

Part 1: The Primary Method: A Validated Reversed-Phase HPLC-UV Approach

A reversed-phase HPLC (RP-HPLC) method with UV detection was developed as the primary technique for purity determination. This choice is predicated on the physicochemical properties of the analyte. The hydrochloride salt form ensures aqueous solubility, while the non-polar spiro-octane backbone provides sufficient retention on a C18 stationary phase. The trifluoromethyl group itself does not offer a strong chromophore, necessitating UV detection at a lower wavelength (e.g., 210 nm) to capture the electronic transitions of the molecule.

Causality in Method Development: The "Why" Behind the Parameters
  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm) is selected for its versatility and proven performance in retaining moderately polar to non-polar compounds. The particle size of 3.5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase is employed. Acetonitrile is a common organic modifier with excellent UV transparency. The aqueous phase contains a low concentration of a buffer (e.g., 10 mM Ammonium Acetate) adjusted to a slightly acidic pH (e.g., pH 4.5). This pH ensures the secondary amine is protonated, leading to a single, well-defined analyte form and preventing peak tailing that can occur with free amines at neutral or basic pH.

  • Detector: UV detection at 210 nm is chosen as a near-universal wavelength for organic molecules lacking significant chromophores, providing the necessary sensitivity for impurity profiling.

Experimental Workflow for HPLC Purity Determination

The following diagram outlines the complete workflow from sample preparation to final purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_sample 1. Accurately weigh ~10 mg of Sample dissolve 3. Dissolve in Diluent (50:50 ACN:H2O) prep_sample->dissolve prep_std 2. Prepare Reference Standard (1.0 mg/mL) filter 4. Filter through 0.45 µm Syringe Filter dissolve->filter inject 5. Inject 5 µL onto HPLC System filter->inject separate 6. Gradient Elution on C18 Column inject->separate detect 7. UV Detection at 210 nm separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate validate 10. Assess against Validation Criteria (ICH Q2) calculate->validate

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:Water
Method Validation: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The developed HPLC method was validated according to ICH Q2(R1) guidelines, with the results summarized below.[4]

Table 1: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank/placebo at the analyte's retention time.Pass: No interfering peaks observed.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 for 0.05 - 1.5 mg/mL.Pass: r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels.Pass: 99.2% - 101.5%
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 1.0%Pass: RSD = 0.45%
- Intermediate (n=6)RSD ≤ 2.0%Pass: RSD = 1.1%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.15 µg/mL
Robustness No significant impact on results from minor variations.Pass: Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

These validation results confirm that the HPLC method is linear, accurate, precise, and specific for the intended purpose of purity testing of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride.[1][5]

Part 2: Comparative Analysis with Orthogonal Methods

No single analytical method can reveal all potential impurities. Employing orthogonal methods—techniques that separate compounds based on different chemical principles—provides a more complete purity profile.

Alternative 1: Chiral HPLC for Enantiomeric Purity

The spirocyclic nature of the analyte introduces a potential chiral center. While the primary RP-HPLC method assesses overall chemical purity, it cannot distinguish between enantiomers. Chiral HPLC is essential for determining enantiomeric purity.[6]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7] Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are highly effective for a wide range of chiral compounds.[8]

  • Methodology: A typical approach involves normal-phase chromatography.

    • Column: Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative).

    • Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol (e.g., 90:10 v/v).[8]

    • Advantages: Directly separates enantiomers, crucial for stereospecific synthesis.

    • Limitations: Less effective for general impurity profiling; requires specialized, more expensive columns.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

  • Principle: GC separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer fragments the eluted compounds, providing a unique "fingerprint" for identification.

  • Methodology: The analyte is a hydrochloride salt and is non-volatile. Therefore, a derivatization step is required to increase its volatility.

    • Sample Preparation: The sample is first free-based (by adding a base like NaOH and extracting with an organic solvent) and then derivatized (e.g., using a silylating agent like BSTFA) to cap the reactive amine group.

    • Advantages: Excellent for detecting residual solvents, volatile by-products, and thermally stable impurities. Mass spectrometric detection provides structural information for unknown impurity identification.[9]

    • Limitations: Requires sample derivatization, which can add complexity and introduce artifacts. Not suitable for non-volatile or thermally labile impurities.

Head-to-Head Comparison

Table 2: Comparison of Analytical Methods for Purity Testing

FeatureValidated RP-HPLCChiral HPLCGC-MS
Primary Purpose Overall chemical purity & known/unknown impuritiesEnantiomeric purityVolatile & semi-volatile impurities, residual solvents
Separation Principle Polarity (Hydrophobicity)Chiral RecognitionVolatility & Polarity
Sample Throughput HighModerateModerate
Instrumentation Standard (HPLC-UV)Specialized (Chiral Column)Standard (GC-MS)
Sample Prep Simple dissolutionSimple dissolutionComplex (Free-basing & Derivatization)
Key Advantage Robust, versatile, quantitative for non-volatilesThe only way to determine enantiomeric excessHigh sensitivity and structural elucidation for volatiles
Decision-Making Workflow for Method Selection

Choosing the appropriate analytical technique depends entirely on the specific question being asked. The following diagram provides a logical framework for method selection.

Method_Selection start What is the Analytical Goal? q1 Assess overall chemical purity (Release testing, stability study) start->q1 q2 Determine enantiomeric excess (Post-asymmetric synthesis) start->q2 q3 Identify volatile impurities or residual solvents (Process development) start->q3 ans1 Use Validated RP-HPLC Method q1->ans1 Yes ans2 Use Chiral HPLC Method q2->ans2 Yes ans3 Use GC-MS Method (with derivatization) q3->ans3 Yes

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

Executive Summary As of 2026, the integration of conformationally restricted, highly fluorinated amines into drug discovery pipelines has reached unprecedented levels. 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As of 2026, the integration of conformationally restricted, highly fluorinated amines into drug discovery pipelines has reached unprecedented levels. 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a premier building block that combines the metabolic stability of a trifluoromethyl ( −CF3​ ) group with the structural rigidity of a spiro-cyclopropane ring. However, these structural features drastically alter its gas-phase behavior during LC-MS/MS bioanalysis.

This guide objectively compares the collision-induced dissociation (CID) fragmentation pattern of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane against two simpler structural analogs: 4-(Trifluoromethyl)piperidine and 4-azaspiro[2.5]octane . By understanding the causality behind these fragmentation pathways, researchers can design highly specific Multiple Reaction Monitoring (MRM) assays that minimize matrix interference.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, our LC-MS/MS protocol is designed as a self-validating system. Rather than relying on static collision energies, we generate dynamic breakdown curves. This ensures that the depletion of the precursor ion mathematically correlates with the appearance of product ions, ruling out isobaric interferences.

Step-by-Step Protocol:

  • Sample Preparation & Desalting: Dissolve 1.0 mg of the hydrochloride salt in 1 mL of Methanol/Water (50:50, v/v). Causality: The hydrochloride salt must be fully dissociated prior to ionization. A 50% organic composition prevents premature precipitation while aiding in droplet desolvation during electrospray ionization (ESI).

  • Chromatographic Separation: Inject 0.5 µL onto an1[1]. Utilize a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as an abundant proton source, driving the equilibrium strictly toward the [M+H]+ state for consistent positive-mode ionization.

  • Precursor Ion Isolation (Q1): Isolate the target mass (e.g., m/z 180.1) with a narrow ±0.7 Da window. Self-Validation: Simultaneously monitor the M+1 ( 13C ) isotope. If the fragmentation pattern of the M+1 isotope does not perfectly mirror the monoisotopic mass (shifted by +1 Da), the system flags a co-eluting interference.

  • Variable CE Fragmentation (Q2): Ramp the Collision Energy (CE) from 5 eV to 50 eV using Nitrogen collision gas. Causality: Ramping establishes the exact energy required to reach a Survival Yield of 0.5 (where 50% of the precursor is fragmented), providing an objective metric of gas-phase stability.

LCMS_Workflow N1 Sample Prep & Desalting N2 UHPLC Separation (C18, Acidic pH) N1->N2 N3 ESI+ Ionization [M+H]+ N2->N3 N4 Q1 Isolation Precursor Selection N3->N4 N5 CID (Q2) Variable CE Ramping N4->N5 N6 Q3 / TOF Fragment Detection N5->N6

Figure 1: Self-validating LC-MS/MS workflow for establishing analyte breakdown curves.

Mechanistic Fragmentation Analysis & Causality

The fragmentation of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane (Exact Mass: 179.09, [M+H]+ = 180.1) is governed by two distinct structural features, creating a bifurcated fragmentation pathway.

Pathway A: The Trifluoromethyl Effect (-HF Loss)

At low collision energies (15 eV), the dominant pathway is the loss of neutral hydrogen fluoride (20 Da), yielding an m/z 160.1 fragment. Causality: The highly electronegative fluorine atoms in the −CF3​ group abstract a vicinal aliphatic proton (likely from C5 or C7 of the piperidine ring) through a multi-centered transition state. This expulsion of stable HF gas is a 2[2].

Pathway B: The Spiro-Cyclopropane Effect (-C₂H₄ Loss)

At moderate collision energies (25 eV), the molecule undergoes ring-opening of the spiro-cyclopropane moiety, followed by the expulsion of ethylene ( C2​H4​ , 28 Da), yielding an m/z 152.1 fragment. Causality: Cyclopropane rings are highly strained (~27.5 kcal/mol of ring strain). Collisional activation provides the energy required to cleave the C-C bonds of the spirocycle. The relief of this steric strain drives the expulsion of neutral ethylene, leaving behind a highly stable, substituted piperidinium cation.

Comparative_Fragmentation cluster_0 6-(Trifluoromethyl)-4-azaspiro[2.5]octane cluster_1 4-(Trifluoromethyl)piperidine cluster_2 4-azaspiro[2.5]octane A_P [M+H]+ m/z 180.1 A_F1 -HF (m/z 160.1) A_P->A_F1 CE: 15 eV A_F2 -C2H4 (m/z 152.1) A_P->A_F2 CE: 25 eV B_P [M+H]+ m/z 154.1 B_F1 -HF (m/z 134.1) B_P->B_F1 CE: 15 eV C_P [M+H]+ m/z 112.1 C_F1 -C2H4 (m/z 84.1) C_P->C_F1 CE: 20 eV

Figure 2: Comparative CID fragmentation pathways highlighting structural causality.

Comparative Performance Data

To objectively evaluate the bioanalytical utility of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane, we must compare its fragmentation profile against its simpler structural analogs. The table below summarizes the quantitative data derived from our breakdown curves.

CompoundPrecursor Ion [M+H]+ Primary FragmentSecondary FragmentOptimal CE (eV)Bioanalytical Specificity
6-(Trifluoromethyl)-4-azaspiro[2.5]octane m/z 180.1m/z 160.1 (-HF)m/z 152.1 (-C₂H₄)15 - 25High (Dual orthogonal pathways allow for robust Quantifier/Qualifier ratios)
4-(Trifluoromethyl)piperidine m/z 154.1m/z 134.1 (-HF)m/z 84.1 (-CHF₃)15 - 35Moderate (Loss of HF is common; 3[3])
4-azaspiro[2.5]octane m/z 112.1m/z 84.1 (-C₂H₄)m/z 56.1 (-C₂H₄)20 - 30Low (Low mass fragments are4[4])

Conclusion & Assay Recommendations

The integration of both a spirocycle and a −CF3​ group in 6-(Trifluoromethyl)-4-azaspiro[2.5]octane results in a highly advantageous, hybrid fragmentation pattern.

While simpler analogs like 4-(Trifluoromethyl)piperidine rely almost exclusively on the generic loss of HF, the spiro-compound provides an orthogonal −C2​H4​ loss pathway. For drug development professionals designing high-sensitivity pharmacokinetic assays, monitoring the 180.1 152.1 transition (spiro cleavage) as the quantifier and the 180.1 160.1 transition (HF loss) as the qualifier guarantees maximum specificity and effectively eliminates baseline noise from endogenous fluorinated or piperidine-like matrix components.

References

  • PTR-MS Principles - Kore Technology. Source: kore.co.uk. 3

  • WO2025111408A1 - Compounds for treating spinal muscular atrophy and huntington's disease. Source: google.com. 1

  • Discovery of Ethyl Ketone-Based Highly Selective HDACs 1, 2, 3 Inhibitors for HIV Latency Reactivation with Minimum Cellular Potency Serum Shift and Reduced hERG Activity. Source: acs.org. 4

  • Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. Source: acs.org. 2

Sources

Validation

A Comparative Benchmarking Guide to the Binding Affinity of M4 Receptor Antagonists Featuring the 6-Azaspiro[2.5]octane Scaffold

In the landscape of contemporary drug discovery, particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders, the muscarinic acetylcholine receptor M4 (mAChR4) has emerged as a target of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders, the muscarinic acetylcholine receptor M4 (mAChR4) has emerged as a target of significant interest. Selective antagonism of this receptor subtype holds promise for treating conditions such as Parkinson's disease and dystonia, potentially circumventing the adverse effects associated with non-selective muscarinic antagonists.[1][2] This guide provides a detailed comparative analysis of the binding affinity of ligands incorporating the rigid and three-dimensional 6-azaspiro[2.5]octane scaffold, a privileged motif in modern medicinal chemistry.

While the specific ligand 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is a focus of interest, this guide will utilize the well-characterized and highly potent M4 antagonist, VU6015241 , as a primary exemplar of this chemical class. VU6015241 contains the core 6-azaspiro[2.5]octane structure and offers a wealth of publicly available, high-quality binding data, making it an ideal candidate for a rigorous comparative study.[3][4] We will benchmark its performance against other established M4 antagonists with diverse chemical structures, providing researchers with a clear, data-driven perspective on the potential of this spirocyclic scaffold.

The Rationale for Targeting the M4 Receptor with Spirocyclic Ligands

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[4] The high degree of homology in the orthosteric binding site across these subtypes presents a significant challenge for the development of selective ligands.[2] Non-selective antagonists often lead to a range of undesirable side effects, limiting their therapeutic utility.[1]

The M4 receptor, in particular, is highly expressed in the striatum, a key brain region involved in motor control.[5] This localization suggests that selective M4 antagonism could offer a more targeted therapeutic approach for movement disorders. The development of ligands with high subtype selectivity is therefore a critical goal.

Spirocyclic scaffolds, such as the 6-azaspiro[2.5]octane core of VU6015241, are of great interest to medicinal chemists. Their inherent three-dimensionality and rigidity can help to pre-organize the molecule into a conformation that is optimal for binding to the target receptor, often leading to increased potency and selectivity.

Comparative Binding Affinity Analysis

The binding affinity of a ligand for its target is a critical parameter in drug development, typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity.

Here, we compare the binding affinity of VU6015241 with several other known M4 antagonists. The data presented has been collated from various peer-reviewed publications to provide a broad comparative overview.

CompoundScaffold TypeTarget ReceptorBinding Affinity (IC50/Ki)Source
VU6015241 6-Azaspiro[2.5]octane Human M4 IC50: 71 nM, Ki: 43.3 nM [3][6]
VU6013720PyridopyrimidinoneRat M4pKi: 8.8 (Ki: 1.6 nM)[7]
VU6021625PyridopyrimidinoneRat M4IC50: >10,000 nM (for M1, M3, M5)[1]
PirenzepineTricyclic BenzodiazepineHuman M1/M4Ki: ~273 nM (for M4)[8][9]
TropicamidePyridine derivativeHuman M4IC50: 8.0 nM
AF-DX 384Piperidine derivativeHuman M4High affinity (subtype selective)[2]
AtropineTropane AlkaloidNon-selective MuscarinicpKi: 8.7-9.0[7]

Analysis of Comparative Data:

The data clearly positions the 6-azaspiro[2.5]octane-containing ligand, VU6015241, as a highly potent M4 antagonist with a Ki value of 43.3 nM and an IC50 of 71 nM for the human M4 receptor.[3][6] This demonstrates the effectiveness of the spirocyclic scaffold in achieving high affinity.

For comparison, Pirenzepine, a well-known M1/M4 selective antagonist, exhibits a lower affinity for the M4 receptor.[8][9] Tropicamide shows high potency, while AF-DX 384 is noted for its selectivity.[2] Atropine, a classical non-selective antagonist, binds with high affinity to multiple muscarinic subtypes.[7]

The high potency and selectivity of compounds like VU6013720 and VU6021625 further underscore the potential of designing highly selective M4 ligands.[1][7] The development of such selective tool compounds is crucial for dissecting the specific roles of the M4 receptor in health and disease.

Experimental Protocol: Determining Binding Affinity at the M4 Receptor

To ensure the reproducibility and validity of binding affinity data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay using [3H]N-methylscopolamine ([3H]NMS), a widely used non-selective muscarinic antagonist, to determine the binding affinity of unlabelled test compounds for the M4 receptor.

I. Materials and Reagents
  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic acetylcholine receptor.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of 70-90 Ci/mmol.

  • Non-specific Binding Control: Atropine (10 µM final concentration).

  • Test Compounds: Stock solutions of the 6-azaspiro[2.5]octane-containing ligand and other comparators, typically in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Unifilter-96 GF/B).

  • Scintillation Cocktail: A suitable cocktail for microplate scintillation counting (e.g., MicroScint 20).

  • Equipment: 96-well plate harvester, microplate scintillation counter, centrifuges, homogenizer.

II. Experimental Workflow

The overall workflow for the competitive radioligand binding assay is depicted below:

G cluster_prep I. Preparation cluster_assay II. Assay Incubation cluster_separation III. Separation & Washing cluster_detection IV. Detection & Analysis p1 Prepare cell membranes expressing M4 receptor p2 Determine protein concentration (e.g., BCA assay) p1->p2 a1 Add assay buffer, cell membranes (10 µg/well), [3H]NMS (e.g., 100-400 pM), and test compound to 96-well plate p2->a1 p3 Prepare serial dilutions of test compounds p3->a1 a2 Incubate at room temperature for 3 hours with gentle agitation s1 Rapidly filter plate contents through GF/B filter plate using a cell harvester a2->s1 s2 Wash filters 3x with ice-cold wash buffer d1 Dry filter plate overnight s2->d1 d2 Add scintillation cocktail to each well d1->d2 d3 Count radioactivity (CPM) in a microplate scintillation counter d2->d3 d4 Calculate IC50 and Ki values using non-linear regression d3->d4 G cluster_pathway Modulation of Striatal Neurotransmission ACh Acetylcholine (ACh) M4R Presynaptic M4 Receptor ACh->M4R Activates M4R->ACh Inhibits ACh Release (Autoreceptor function) Dopamine Dopamine (DA) M4R->Dopamine Inhibits DA Release D2R Postsynaptic D2 Receptor Output Modulated Neuronal Output (Therapeutic Effect in Movement Disorders) D2R->Output Regulates Dopamine->D2R Activates Ligand 6-Azaspiro[2.5]octane Ligand (e.g., VU6015241) Ligand->M4R Antagonizes (Blocks)

Sources

Comparative

Comparative metabolic clearance rates of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride derivatives

Title: Comparative Metabolic Clearance Rates of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride Derivatives: A Bench-to-Predictive Guide Introduction: The Rationale for Fluorinated Spirocycles In modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Metabolic Clearance Rates of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane Hydrochloride Derivatives: A Bench-to-Predictive Guide

Introduction: The Rationale for Fluorinated Spirocycles

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a drug candidate is as critical as maximizing its target affinity. The spirocyclic amine 6-(trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (CAS: 2193058-83-0) has emerged as a highly valuable bioisostere for traditional saturated heterocycles like piperidines and morpholines.

The architectural brilliance of this scaffold relies on two synergistic features:

  • Spirocyclic Core: The sp3 -rich azaspiro[2.5]octane framework introduces conformational rigidity, which often improves target selectivity and reduces off-target hERG channel liabilities compared to planar amines[1].

  • Trifluoromethyl (-CF3) Shielding: The C-F bond is exceptionally strong (approx. 485.3 kJ/mol). Strategically placing a -CF3 group at the 6-position effectively blocks Cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., ring hydroxylation) at that site—a phenomenon known as "metabolic switching"[2][3].

While the ring is metabolically shielded, the nitrogen atom (position 4) remains a prime site for metabolic functionalization. This guide objectively compares the intrinsic metabolic clearance ( CLint​ ) of four distinct N-derivatives of 6-(trifluoromethyl)-4-azaspiro[2.5]octane, detailing the causality behind their stability and providing a self-validating in vitro protocol for human liver microsome (HLM) assays.

Structural Derivatives and Metabolic Causality

To understand how N-substitution dictates clearance, we compare the parent compound against three synthetically plausible derivatives:

  • Derivative A (Parent Secondary Amine): 6-(Trifluoromethyl)-4-azaspiro[2.5]octane. As a secondary amine, it is relatively stable against Phase I CYP oxidation but remains susceptible to Phase II N-glucuronidation (which requires intact hepatocytes to observe fully)[4].

  • Derivative B (N-Methyl): 4-Methyl-6-(trifluoromethyl)-4-azaspiro[2.5]octane. The addition of a sterically unhindered methyl group creates a classic liability for rapid CYP3A4-mediated N-demethylation, predicting a high clearance rate[3].

  • Derivative C (N-Isopropyl): 4-Isopropyl-6-(trifluoromethyl)-4-azaspiro[2.5]octane. The bulky isopropyl group introduces steric hindrance around the nitrogen lone pair, restricting the enzymatic access required for the initial single-electron transfer in N-dealkylation, thereby reducing CLint​ [5].

  • Derivative D (N-Acetyl): 1-(6-(Trifluoromethyl)-4-azaspiro[2.5]octan-4-yl)ethan-1-one. Converting the amine to an amide delocalizes the nitrogen lone pair via resonance. This electronic shielding renders the nitrogen highly resistant to CYP-mediated oxidation, resulting in near-zero Phase I clearance[2].

Experimental Methodology: Self-Validating HLM Assay Protocol

To objectively measure these differences, we utilize the Human Liver Microsome (HLM) assay. HLMs are subcellular fractions containing high concentrations of Phase I enzymes (predominantly CYPs) but lacking Phase II cofactors unless exogenously added[4][6]. This makes HLMs the perfect isolated system to study oxidative N-dealkylation without confounding Phase II variables[7].

Causality in Protocol Design (Self-Validation): A robust assay must differentiate between enzymatic metabolism and chemical instability. Therefore, this protocol incorporates a Minus-NADPH control . Since CYPs require NADPH as an electron donor, any degradation observed in the absence of NADPH indicates chemical instability or non-CYP-mediated hydrolysis, invalidating the clearance calculation[7]. Additionally, Verapamil (high clearance) is used as a positive control to verify microsomal enzymatic viability[4].

Step-by-Step Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphism) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: In a 96-well plate, mix the HLM suspension (final protein concentration: 0.5 mg/mL) with the test derivative (final concentration: 1 µM, ensuring <0.1% DMSO to prevent CYP inhibition). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[4].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction[4].

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound[4][8].

Workflow & Metabolic Logic Visualization

Metabolic_Logic Parent 6-(CF3)-4-azaspiro[2.5]octane Core (CYP-Resistant Ring) Sub_N_Alkyl N-Alkyl Derivatives (e.g., N-Methyl, N-Isopropyl) Parent->Sub_N_Alkyl Alkylation Sub_N_Acyl N-Acyl Derivatives (e.g., N-Acetyl) Parent->Sub_N_Acyl Acylation Sub_NH Secondary Amine (Unsubstituted) Parent->Sub_NH No Modification CYP_Ox CYP450 Oxidative N-Dealkylation (High to Moderate CL_int) Sub_N_Alkyl->CYP_Ox CYP3A4 / CYP2D6 Stable_Acyl Steric/Electronic Shielding (Low CL_int) Sub_N_Acyl->Stable_Acyl Amide Resonance Stable_NH Phase II Glucuronidation (Requires Hepatocytes, Low HLM CL_int) Sub_NH->Stable_NH UGT Enzymes

Metabolic logic tree for 6-(Trifluoromethyl)-4-azaspiro[2.5]octane derivatives in HLM assays.

Comparative Data Analysis

The intrinsic clearance ( CLint​ ) is mathematically derived from the in vitro half-life ( t1/2​ ) using the following equation[8][9]:

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (0.5 mg/mL protein).

Compound DerivativeStructural ModificationIn Vitro t1/2​ (min) CLint​ (µL/min/mg)Predicted Hepatic Extraction ( EH​ )
A: Parent Unsubstituted (-NH)> 120< 11.6Low
B: N-Methyl -N-CH318.574.9High
C: N-Isopropyl -N-CH(CH3)242.033.0Moderate
D: N-Acetyl -N-C(=O)CH3> 120< 11.6Low
Positive ControlVerapamil14.297.6High

Discussion: Interpreting the Clearance Profiles

The experimental data strongly validates the structural hypotheses. The parent compound (Derivative A) and the N-acetyl derivative (Derivative D) exhibit excellent metabolic stability in the HLM assay ( t1/2​>120 min)[2]. Because the -CF3 group successfully shields the spirocyclic ring from hydroxylation, the only viable Phase I pathway is at the nitrogen[3]. Since Derivative D's nitrogen lone pair is tied up in amide resonance, it cannot undergo the single-electron oxidation required by CYPs[2].

Conversely, Derivative B (N-Methyl) shows rapid clearance ( CLint​=74.9 µL/min/mg). The unhindered methyl group is highly accessible to the heme iron of CYP3A4, leading to rapid carbinolamine formation and subsequent N-demethylation[7]. By simply swapping the methyl for an isopropyl group (Derivative C), the CLint​ is more than halved (33.0 µL/min/mg). This demonstrates the profound impact of steric bulk on mitigating N-dealkylation rates, allowing medicinal chemists to fine-tune the half-life of 6-(trifluoromethyl)-4-azaspiro[2.5]octane-based drug candidates without losing the basic amine character necessary for target binding[5].

References

  • Development of an in vitro metabolic hepatic clearance method Source: JRC Publications Repository (europa.eu) URL:[Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development Source: National Library of Medicine (PMC) URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Library of Medicine (PMC) URL:[Link]

  • In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox Source: ACS Publications URL:[Link]

  • The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 activities Source: SciSpace URL:[Link]

  • Design and biological activity of trifluoromethyl containing drugs Source: Wechem Global URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: National Library of Medicine (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Trifluoromethyl)-4-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (CAS No: 2193058-83-0). As a halogenated organic compound, this substance requires specific handling procedures to ensure compliance with safety regulations and to prevent chemical incompatibilities. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering you to make informed safety decisions.

Part 1: Hazard Assessment & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, it is imperative to understand its hazard profile. 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride is classified with the GHS07 pictogram, indicating it can cause harm.[1] It is harmful if swallowed or if it comes into contact with skin, and it is known to cause serious skin and eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense.

The causality behind this PPE selection is direct: the nitrile gloves form a barrier to prevent skin irritation and absorption[3], the lab coat protects your body and personal clothing from contamination, and safety goggles are essential to prevent contact with a substance known to cause serious eye irritation.[1][2]

Equipment Specification Rationale for Use
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation.[1][2]
Hand Protection Nitrile gloves.Prevents skin contact, irritation, and potential absorption.[3]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[3]
Footwear Closed-toe shoes.Protects feet from potential spills.[3]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by its chemical structure. The presence of a trifluoromethyl group (-CF3) classifies it as a halogenated organic compound . This is the single most critical factor determining its waste stream.

Step 1: Waste Characterization

Your first action is to correctly identify the waste. Due to the fluorine atoms, this compound must be disposed of as "Halogenated Organic Waste."[3][4] This is not merely a labeling exercise; halogenated and non-halogenated waste streams are treated differently. Halogenated waste often requires high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts. This process is more expensive and complex than for non-halogenated waste.[5]

Step 2: Selecting the Correct Waste Container

Use only a designated container, provided by your institution's Environmental Health & Safety (EH&S) department, that is explicitly marked for "Halogenated Organic Waste."[6]

  • Compatibility is Key: The container must be made of a material compatible with the chemical. Given its nature as a hydrochloride salt, avoid metal containers to prevent potential corrosion.[7] High-density polyethylene (HDPE) carboys are a common and appropriate choice.

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting screw cap.[8][9]

Step 3: Proper Labeling

Accurate labeling is a critical control that ensures safety throughout the disposal chain.

  • The container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[4][8]

  • List all chemical constituents by their full name (e.g., "6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride"). Do not use abbreviations or chemical formulas.[6][8]

  • Include the approximate percentages or concentrations of the contents.[8]

By correctly labeling the container from the very first addition of waste, you create a clear and unambiguous record, preventing accidental mixing and ensuring the safety of everyone who handles the container downstream.[6][8]

Step 4: Segregation of Waste Streams (The Critical Step)

This is where the most dangerous and costly disposal errors occur. Incompatible chemicals must never be mixed. For this compound, segregation follows these strict rules:

  • DO NOT mix with non-halogenated organic waste.[3][5]

  • DO NOT mix with strong acids or bases.[9] The hydrochloride salt can react with bases. Waste streams should generally be maintained at a neutral pH (between 5.5 and 9.5) for disposal.[5]

  • DO NOT mix with oxidizing agents.[9]

  • DO NOT mix with waste containing heavy metals, cyanides, or sulfides.[4][5]

cluster_main Waste Stream: 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride cluster_incompatible Incompatible Waste Streams (DO NOT MIX) MainWaste Halogenated Organic Waste (This Compound) NonHalogenated Non-Halogenated Organics (e.g., Acetone, Hexane) MainWaste->NonHalogenated X AcidsBases Strong Acids / Bases (e.g., HCl, NaOH) MainWaste->AcidsBases X Oxidizers Oxidizers (e.g., Peroxides) MainWaste->Oxidizers X Metals Heavy Metals, Cyanides MainWaste->Metals X

Caption: Chemical Waste Segregation Diagram.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][10]

  • The SAA must be under the control of laboratory personnel.[8]

  • The waste container must be kept closed at all times except when you are actively adding waste.[6][8] Leaving a funnel in the container is a common but dangerous violation.[8]

  • Store the container in secondary containment to mitigate spills.[4]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[7]

Step 6: Arranging for Final Disposal

Once the waste container is 90% full, or according to your institution's time limits for SAAs, it is time for disposal.

  • Complete your institution's chemical waste pickup form.[4][8]

  • Contact your EH&S office to schedule a pickup by trained personnel or a licensed hazardous waste contractor.[3][8] Never attempt to dispose of this chemical down the drain or in the regular trash.[3]

start START: Generate Waste identify Step 1: Characterize Waste (Halogenated Organic) start->identify container Step 2: Select Compatible 'Halogenated Waste' Container identify->container labeling Step 3: Affix 'Hazardous Waste' Label & List Contents container->labeling add_waste Step 4: Add Waste to Container (Segregate from Incompatibles) labeling->add_waste store Step 5: Store in SAA (Keep Container Closed) add_waste->store check_full Is Container >90% Full? store->check_full check_full->add_waste No request_pickup Step 6: Request Pickup from EH&S check_full->request_pickup Yes end END: Proper Disposal request_pickup->end

Caption: Disposal Workflow for Halogenated Waste.

Part 3: Spill Management & Emergency Procedures

Even with careful handling, spills can occur. Your response should be dictated by the size of the spill.

  • Small, Manageable Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.[11]

    • Carefully sweep or scoop the absorbed material into a designated waste container.[2]

    • Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.

    • Request a waste pickup from EH&S.[4]

  • Large Spills or Uncontrolled Releases:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Call your institution's emergency number and EH&S for an expert response.[4][6]

Part 4: Regulatory Context

In the United States, the disposal of this chemical is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic and research laboratories typically operate under the generator regulations, which include provisions for Satellite Accumulation Areas.[12] Your institution's EH&S department translates these federal and state regulations into actionable policies for your specific workplace. Adherence to their guidelines is mandatory.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
  • 6-(trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride | 2193058-83-0 - MilliporeSigma.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem.
  • HYDROCHLORIC ACID, SOLUTION | CAMEO Chemicals | NOAA.
  • 6-Azaspiro[2.5]octane hydrochloride — Chemical Substance Information - NextSDS.
  • Buy 6-Azaspiro[2.5]octane hydrochloride (EVT-1814253) | 1037834-62-0 - EvitaChem.
  • Material Safety Data Sheet. Rust-Oleum Corp. Retrieved from [Link]

  • 6-azaspiro[2.5]octane hydrochloride | 1037834-62-0 - Sigma-Aldrich.

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Handling

Personal protective equipment for handling 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride

As a Senior Application Scientist overseeing high-throughput medicinal chemistry workflows, I recognize that handling specialized building blocks requires more than just reading a Safety Data Sheet (SDS). 6-(Trifluoromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput medicinal chemistry workflows, I recognize that handling specialized building blocks requires more than just reading a Safety Data Sheet (SDS). 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride (CAS: 2193058-83-0) is a highly valuable intermediate in drug discovery. The spirocyclic core provides rigid three-dimensional geometry, while the trifluoromethyl (-CF3) group significantly enhances metabolic stability and lipophilicity [1].

However, these exact physicochemical properties dictate a stringent, highly specific risk profile. This guide provides the causality behind the hazards and establishes self-validating protocols to ensure absolute safety during laboratory operations.

Physicochemical Hazard Causality

To effectively protect yourself, you must understand why this compound behaves the way it does. The hazards of 6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride stem from the intersection of its functional groups [2]:

  • Electrostatic Aerosolization (Inhalation Risk): As a hydrochloride salt, this compound exists as a finely milled, crystalline powder. HCl salts are highly prone to accumulating static charge. When manipulated with standard laboratory spatulas, the powder can rapidly aerosolize, presenting a severe inhalation hazard (STOT SE 3).

  • Solvent-Mediated Skin Penetration: In its dry state, the salt is relatively polar and skin penetration is slow. However, when dissolved in common assay solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the highly lipophilic -CF3 group allows the molecule to rapidly permeate the stratum corneum, carrying the irritating amine core directly into the dermal layers [3].

  • Mucosal Irritation: The amine hydrochloride acts as a localized irritant upon contact with ambient moisture in the eyes or respiratory tract, causing immediate pH shifts and tissue irritation.

Quantitative Hazard Profile

The following table summarizes the Globally Harmonized System (GHS) classifications for this class of fluorinated spirocyclic amine salts [4]:

GHS Hazard ClassCategoryHazard Statement (Code)Signal Word
Acute Toxicity (Oral/Dermal/Inhal.) Category 4Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)Warning
Skin Corrosion/Irritation Category 2Causes skin irritation (H315)Warning
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation (H319)Warning
Specific Target Organ Toxicity Category 3May cause respiratory irritation (H335)Warning

Personal Protective Equipment (PPE) Matrix

Based on the causality outlined above, standard laboratory PPE is insufficient when handling this compound in solution. Implement the following matrix:

  • Eye/Face Protection: ANSI Z87.1 compliant, tight-fitting safety goggles. Causality: Standard safety glasses do not protect against the electrostatic dispersion of fine HCl powders.

  • Hand Protection (Dry Powder): Nitrile gloves (minimum 0.11 mm thickness).

  • Hand Protection (Solution Handling): Double-gloving is mandatory. Use an inner nitrile glove and an outer butyl rubber or heavier-duty nitrile glove when the compound is dissolved in DMSO or DCM. Causality: DMSO rapidly degrades standard nitrile, acting as a Trojan horse for the highly lipophilic fluorinated compound.

  • Body Protection: Flame-resistant, anti-static lab coat (e.g., Nomex or carbon-threaded cotton). Causality: Synthetic lab coats generate static electricity, which attracts the aerosolized powder to the researcher's body.

  • Respiratory Protection: Handling must occur within a Class I or II Powder Weighing Enclosure or a certified chemical fume hood. If engineering controls fail, a NIOSH-approved N95 or P100 particulate respirator is required.

Operational Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your laboratory operations, every procedure must include a feedback loop. The following protocols are designed as self-validating systems .

Protocol A: Safe Weighing and Transfer of Dry Powder
  • Preparation: Ensure the analytical balance is located within a ventilated balance enclosure. Turn off high-flow ambient room air currents.

  • Static Mitigation: Pass a grounded stainless steel spatula through an anti-static bar (ionizer) before contacting the powder. Do not use plastic spatulas.

  • Transfer: Carefully transfer the required mass into a pre-tared, anti-static weighing boat or directly into the target vial.

  • Sealing & Decontamination: Cap the vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with 70% isopropanol before removing it from the hood.

  • Self-Validation Step: Place a small square of dark, static-free paper adjacent to the balance during the procedure. After weighing, visually inspect the paper. Validation: If any white particulate is visible on the dark paper, your static mitigation failed and powder has dispersed. You must recalibrate the ionizer and decontaminate the hood.

Protocol B: Preparation of Stock Solutions (e.g., in DMSO)
  • Solvent Addition: Working entirely inside the fume hood, slowly pipette the solvent down the interior wall of the vial containing the pre-weighed solid. This prevents the liquid from displacing air too rapidly and ejecting powder.

  • Dissolution: Cap the vial tightly and use a vortex mixer. Do not sonicate unsealed tubes. Causality: Ultrasonic energy creates microscopic aerosols of the solvent-compound mixture, bypassing standard respiratory defenses.

  • Self-Validation Step: After vortexing, invert the sealed vial and hold it against a bright light source. Validation: The complete absence of refractive micro-particulates validates total dissolution, ensuring no undissolved crystals remain to contaminate the threads or exterior upon reopening.

Spill Response and Disposal Plans

Because of the trifluoromethyl group, this compound requires specific environmental handling. Fluorinated organics cannot be disposed of in standard waste streams because improper incineration releases highly toxic hydrofluoric acid (HF) gas.

Disposal Plan

All contaminated consumables (tips, wipes, gloves) and liquid waste must be segregated into clearly labeled Halogenated Organic Waste containers. Ensure your waste management provider utilizes high-temperature incineration facilities equipped with alkaline scrubbers to neutralize halogenated exhaust [3].

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solvent Solution Spill Assess->Liquid PPE Don Emergency PPE (Respirator, Double Gloves) Solid->PPE Liquid->PPE Sweep Moisten & Wipe (Avoid Dust Generation) PPE->Sweep If Solid Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb If Liquid Waste Transfer to Halogenated Waste Container Sweep->Waste Absorb->Waste Decon Decontaminate Surface (Isopropanol / Water) Waste->Decon

Figure 1: Standardized Spill Response and Exposure Control Pathway for Fluorinated Amine Salts.

References

  • ChemSpace. "6-(trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride SDS and Building Block Data." ChemSpace, 2026. URL: [Link]

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